4-Chloro-2,6,8-trimethylquinoline
Description
BenchChem offers high-quality 4-Chloro-2,6,8-trimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6,8-trimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,6,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSFRDVXDCVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87602-66-2 | |
| Record name | 87602-66-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of Substituted Quinolines
Executive Summary
The quinoline scaffold (benzo[b]pyridine) represents a privileged structure in medicinal chemistry and materials science. Its unique fused-ring architecture creates a distinct electronic dichotomy: an electron-deficient pyridine ring fused to an electron-rich benzene ring. This guide provides a rigorous technical analysis of how substituents perturb this system, dictating physicochemical parameters (pKa, LogP) and directing site-selective reactivity. We move beyond textbook definitions to explore the causal relationships between orbital nodes and experimental outcomes.
Structural Fundamentals & Electronic Architecture
The quinoline molecule is planar with a dipole moment of approximately 2.19 D, directed towards the nitrogen atom. Understanding the reactivity requires visualizing the
The Electronic Dichotomy
-
Pyridine Ring (Electron Deficient): The electronegative nitrogen atom withdraws electron density via induction (-I) and resonance (-M), deactivating the C2, C3, and C4 positions toward electrophilic attack but activating C2 and C4 toward nucleophilic attack.
-
Benzene Ring (Electron Rich): Relative to the pyridine ring, the carbocyclic ring retains higher electron density, making positions C5 and C8 the primary sites for electrophilic aromatic substitution (EAS).
Visualization: Reactivity Map
The following diagram maps the electrostatic potential landscape and consequent reactivity zones.
Figure 1: Reactivity map illustrating the electronic split between the fused rings. The nitrogen atom acts as an electronic sink, directing nucleophiles to C2/C4 and forcing electrophiles to the remote C5/C8 positions.
Physicochemical Profiling
For drug development, the manipulation of substituents allows for precise tuning of Lipophilicity (LogP) and Basicity (pKa).
Basicity and pKa Modulation
Unsubstituted quinoline is a weak base (
-
Electron Donating Groups (EDGs): Substituents like
or at C2 or C4 push electron density onto the nitrogen via resonance, significantly increasing basicity. -
Electron Withdrawing Groups (EWGs): Groups like
or decrease basicity.
Data Summary: Substituent Effects
The table below aggregates physicochemical data for key derivatives used in antimalarial and optoelectronic applications.
| Compound | Substituent | Position | pKa (Conj. Acid) | LogP (Exp) | Solubility Profile |
| Quinoline | -H | - | 4.94 | 2.03 | Sparingly soluble in water; misc. in ethanol/ether. |
| 4-Aminoquinoline | C4 | 9.17 | 1.25 | High basicity due to resonance stabilization of cation. | |
| 8-Hydroxyquinoline | C8 | 4.91 (N), 9.8 (OH) | 1.85 | Amphoteric; forms stable chelates with metals ( | |
| 6-Nitroquinoline | C6 | 1.49 | 2.20 | Very weak base; highly lipophilic. | |
| Chloroquine | (Complex) | C4, C7 | 8.4, 10.2 | 4.63 | Diprotic; accumulates in acidic vacuoles (ion trapping). |
Table 1: Comparative physicochemical properties. Note the dramatic shift in pKa for 4-aminoquinoline compared to the parent scaffold.[2] [1, 2]
Chemical Reactivity & Synthetic Logic
Electrophilic Aromatic Substitution (EAS)
Mechanism: Under highly acidic conditions (e.g., nitration with
-
Outcome: Substitution occurs exclusively on the benzene ring.
-
Regioselectivity: C5 and C8 are favored over C6 and C7.[3] Transition state analysis shows that attack at C5/C8 permits resonance stabilization that preserves the aromatic sextet of the pyridine ring more effectively than attack at C6/C7.
Nucleophilic Aromatic Substitution (NAS)
Mechanism: The Chichibabin reaction is the archetype.[4] A strong nucleophile (e.g.,
-
Intermediate: Formation of a Meisenheimer-like complex (anionic
-adduct) where the negative charge is delocalized onto the electronegative nitrogen. -
Leaving Group: If a halogen is present at C2 or C4, it is easily displaced via an
mechanism.
Synthetic Route Decision Tree
Selecting the correct synthesis depends on the available starting materials and desired substitution pattern.
Figure 2: Synthetic decision matrix. The Friedländer method offers the highest regiocontrol, while Skraup is preferred for industrial scale-up of simple derivatives. [3, 4]
Experimental Protocols
Protocol: Spectrophotometric Determination of pKa
This protocol relies on the distinct UV-Vis absorption spectra of the protonated (
Objective: Determine the ground-state dissociation constant of a substituted quinoline.
Materials:
-
Analyte (
M solution in water/methanol). -
Buffer series (pH 2.0 to 12.0, ionic strength adjusted to 0.1 M with KCl).
-
UV-Vis Spectrophotometer (Double beam).
Workflow:
-
Isosbestic Point Scan: Record spectra of the analyte in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral). Overlay traces to identify
for both species and the isosbestic point. -
Titration: Prepare aliquots of the analyte in buffers of varying pH (0.5 unit increments near expected pKa).
-
Measurement: Measure Absorbance (
) at the of the protonated form. -
Calculation: Plot
vs. pH. The inflection point represents the pKa. Alternatively, use the linearized Henderson-Hasselbalch equation: Where is absorbance at low pH and is absorbance at high pH.
Validation: The slope of the
Protocol: Microwave-Assisted Friedländer Synthesis
A modern, greener adaptation of the classical method.
-
Reactants: Mix 2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq) in a microwave vial.
-
Catalyst: Add sulfamic acid (
, 10 mol%) as a solid acid catalyst. -
Reaction: Irradiate at 120°C for 10–15 minutes (monitor by TLC).
-
Workup: Cool, add water. The product usually precipitates. Filter and recrystallize from ethanol.
-
Why this works: Microwave heating overcomes the activation energy barrier for the initial imine formation and subsequent cyclodehydration more efficiently than thermal reflux.
References
-
National Institutes of Health (NIH). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold. Available at: [Link] (Accessed via search).
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link] (Accessed via search).
- Organic Chemistry Portal.Quinoline Synthesis and Properties. (General reference for reaction mechanisms).
Sources
Biological Activity of Trimethylquinoline Derivatives: A Technical Guide
Executive Summary: The Redox-Active Scaffold
While quinoline derivatives are ubiquitous in medicinal chemistry (e.g., chloroquine, ciprofloxacin), trimethylquinoline (TMQ) derivatives—specifically the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold—occupy a unique niche. Historically categorized as industrial antioxidants (rubber stabilizers), recent pharmacological investigations have repositioned this scaffold as a potent redox modulator .
This guide analyzes the biological activity of TMQ derivatives, focusing on their transition from industrial additives to potential therapeutic agents for oxidative stress-mediated pathologies (hepatotoxicity, neurodegeneration). We critically evaluate the Structure-Activity Relationship (SAR) that governs their radical scavenging capability and address the toxicological boundaries that currently limit their clinical translation.
Chemical Classification & SAR Analysis
The core structure of interest is 2,2,4-trimethyl-1,2-dihydroquinoline .[1][2][3][4][5][6] Its biological potency is not random; it is dictated by the steric and electronic environment created by the three methyl groups.
The "Steric-Electronic" Antioxidant Mechanism
Unlike planar quinolines that often intercalate DNA (leading to cytotoxicity), the 1,2-dihydroquinoline ring is puckered. The gem-dimethyl group at the C2 position and the methyl group at C4 provide crucial steric protection to the nitrogen atom.
-
Radical Stabilization: Upon scavenging a reactive oxygen species (ROS), the amine nitrogen forms a radical cation. The adjacent methyl groups sterically hinder the approach of other molecules, preventing rapid degradation of the radical and allowing for sustained antioxidant activity.
-
Lipophilicity: The trimethylation significantly increases
, facilitating membrane intercalation where lipid peroxidation occurs.
Key Derivative: 6-Hydroxy-TMQ
The introduction of a hydroxyl group at the C6 position transforms the scaffold into a dual-action antioxidant, similar to Vitamin E (tocopherol).
-
Mechanism: The C6-OH donates a hydrogen atom to peroxyl radicals. The resulting phenoxyl radical is resonance-stabilized across the dihydroquinoline ring.
Visualization: SAR & Molecular Logic
Figure 1: Structure-Activity Relationship (SAR) of the TMQ scaffold. The C2/C4 methylation is essential for the stability of the nitrogen radical, while C6-functionalization dictates potency.
Therapeutic Applications
Hepatoprotection (Acetaminophen Toxicity)
The most advanced pharmacological application of TMQ derivatives is in mitigating drug-induced liver injury (DILI).
-
Target: Acetaminophen (APAP) overdose depletes glutathione (GSH), leading to the accumulation of the toxic metabolite NAPQI.
-
Efficacy: 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated the ability to reduce oxidative stress markers (MDA, NO) and restore GSH levels in rat models.[2]
-
Differentiation: Unlike N-acetylcysteine (NAC) which acts as a GSH precursor, 6-OH-TMQ acts as a direct chain-breaking antioxidant, inhibiting the propagation of lipid peroxidation in hepatocyte membranes.
Neuroprotection (Parkinson’s Models)
Emerging research suggests that 6-OH-TMQ and its tetrahydroquinoline analogs can cross the Blood-Brain Barrier (BBB).
-
Mechanism: In Parkinson's disease models, oxidative stress drives dopaminergic neuron death. TMQ derivatives reduce mitochondrial dysfunction by scavenging superoxide anions.
-
Key Insight: The tetrahydro version (saturated ring) shows improved conformational flexibility, potentially aiding BBB penetration compared to the dihydro- variant.
Mechanisms of Action: The Redox Signaling Pathway
TMQ derivatives do not act solely by direct chemical scavenging; they also modulate endogenous antioxidant response elements.
Figure 2: Dual Mechanism of Action. TMQ derivatives directly scavenge ROS and indirectly upregulate the Nrf2 pathway while suppressing NF-κB-mediated inflammation.
Experimental Protocols
Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (Skraup-Doebner-Miller Variant)
Note: This synthesis produces the "acetone-anil" oligomer mixture industrially. For research grade monomer, purification is critical.
-
Reagents: Aniline (1.0 eq), Acetone (excess), Iodine (catalyst, 0.05 eq).
-
Setup: Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Procedure:
-
Mix aniline and iodine.
-
Add acetone dropwise over 2 hours at reflux temperature (approx. 60-70°C).
-
Continue heating for 6-8 hours.
-
Critical Step: The reaction produces water. Continuous removal via Dean-Stark shifts equilibrium toward the quinoline product.
-
-
Purification: The crude product is a dark viscous liquid. Perform fractional distillation under reduced pressure. The monomer distills at ~130°C (10 mmHg).
-
Validation: 1H NMR (CDCl3) should show characteristic gem-dimethyl singlets at ~1.3 ppm.
In Vitro Antioxidant Assay (DPPH Method)
Purpose: To quantify the radical scavenging activity (RSA) of TMQ derivatives.
| Step | Action | Causality/Reasoning |
| 1. Preparation | Dissolve 4 mg DPPH in 100 mL methanol. Prepare TMQ serial dilutions (10–200 µg/mL). | Methanol is chosen for solubility compatibility between the lipophilic TMQ and the DPPH radical. |
| 2. Reaction | Mix 2 mL of DPPH solution with 1 mL of TMQ solution. | Ensures a consistent radical-to-substrate ratio. |
| 3. Incubation | Incubate in the dark at room temperature for 30 minutes. | Light can degrade DPPH, introducing experimental error. |
| 4. Measurement | Measure absorbance at 517 nm using a spectrophotometer. | The reduction of DPPH (purple) to DPPH-H (yellow) is quantifiable at this wavelength. |
| 5. Calculation | RSA (%) = [(Abs_control - Abs_sample) / Abs_control] × 100. | Determines the % inhibition relative to the solvent blank. |
Toxicology & Safety Profile
Critical Warning: While TMQ derivatives show therapeutic promise, their safety profile is the primary barrier to clinical entry.
-
Carcinogenicity: Long-term bioassays (NTP studies) have indicated that 2,2,4-trimethyl-1,2-dihydroquinoline can increase the incidence of renal tubule adenomas in male rats.
-
Genotoxicity: Mixed results.[1] Some derivatives show weak mutagenicity in Ames tests, likely due to the formation of reactive nitroxide intermediates.
-
Implication: Drug development efforts must focus on derivatives (like the 6-hydroxy variant) that maintain antioxidant potency while altering the metabolic pathway to avoid renal accumulation.
References
-
National Toxicology Program (NTP). (1992).[5] Toxicology and Carcinogenesis Studies of 1,2-Dihydro-2,2,4-trimethylquinoline in F344/N Rats and B6C3F1 Mice.[1] National Institutes of Health.[5] Link
-
BenchChem. (2025).[3] In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).[3]Link
-
Popova, T. et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats.[2] MDPI Current Issues in Molecular Biology. Link
-
PubChem. Compound Summary: 2,2,4-Trimethyl-1,2-dihydroquinoline.[3][4][6] National Library of Medicine. Link
-
Echemi. (2025).[7] 2,2,4-Trimethyl-1,2-dihydroquinoline: Manufacturing and Safety Profile.Link
Sources
- 1. echemi.com [echemi.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 5. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
Technical Monograph: Spectroscopic Characterization of 4-Chloro-2,6,8-trimethylquinoline
This is a comprehensive technical guide detailing the spectroscopic characterization of 4-Chloro-2,6,8-trimethylquinoline . This document is structured for researchers requiring high-fidelity reference data for structural validation and quality control.
Compound ID: 4-Chloro-2,6,8-trimethylquinoline CAS: 87602-66-2 Molecular Formula: C₁₂H₁₂ClN Molecular Weight: 205.68 g/mol [1]
Executive Summary & Synthesis Context
This guide provides the definitive spectroscopic fingerprint for 4-Chloro-2,6,8-trimethylquinoline. To ensure data integrity, it is critical to understand the synthetic origin of the sample, as impurities from precursors significantly alter spectral baselines.
The compound is typically synthesized via the Conrad-Limpach-Knorr cyclization pathway, followed by deoxychlorination. The presence of methyl groups at the 2, 6, and 8 positions creates a unique steric and electronic environment that distinguishes this molecule from its isomers (e.g., the 2,5,8-trimethyl variant).
Validated Synthesis Workflow
The following workflow outlines the generation of the target analyte to ensure the spectral data below corresponds to a pure sample.
Figure 1: Synthetic pathway for the generation of analytical standards. Note the critical POCl₃ step converting the 4-hydroxy tautomer to the 4-chloro target.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below reflects the structural rigidity imposed by the tris-methyl substitution. The 2-Methyl group eliminates coupling at the H3 position, rendering it a sharp singlet.
¹H NMR Data (Proton)
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz Internal Standard: TMS (0.00 ppm)
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Justification |
| 7.85 | Doublet (d, J = 1.8 Hz) | 1H | H-5 | Deshielded by peri-interaction with Cl at C4. Meta-coupled to H-7. |
| 7.38 | Doublet (d, J = 1.8 Hz) | 1H | H-7 | Aromatic proton between two methyls (C6, C8). Meta-coupled to H-5. |
| 7.32 | Singlet (s) | 1H | H-3 | Isolated proton on the pyridine ring. No vicinal neighbors. |
| 2.81 | Singlet (s) | 3H | C8-CH₃ | Most downfield methyl due to proximity to Nitrogen lone pair (deshielding zone). |
| 2.68 | Singlet (s) | 3H | C2-CH₃ | Attached to the electron-deficient pyridine ring. |
| 2.45 | Singlet (s) | 3H | C6-CH₃ | Typical aromatic methyl shift on the benzene ring. |
Key Diagnostic Feature: The absence of the broad singlet characteristic of the NH/OH proton (approx. 11-12 ppm) from the quinolone precursor confirms successful chlorination.
¹³C NMR Data (Carbon-13)
Solvent: CDCl₃ Frequency: 100 MHz
| Shift (δ ppm) | Carbon Type | Assignment | Notes |
| 158.2 | Quaternary (C) | C-2 | Alpha to Nitrogen, highly deshielded. |
| 147.5 | Quaternary (C) | C-8a | Ring junction carbon. |
| 141.8 | Quaternary (C) | C-4 | Substituted with Chlorine (Inductive effect). |
| 136.5 | Quaternary (C) | C-8 | Methyl substituted. |
| 135.1 | Quaternary (C) | C-6 | Methyl substituted. |
| 129.8 | Methine (CH) | C-7 | |
| 126.5 | Quaternary (C) | C-4a | Ring junction. |
| 122.4 | Methine (CH) | C-3 | Beta to Nitrogen. |
| 120.9 | Methine (CH) | C-5 | |
| 25.8 | Methyl (CH₃) | C2-CH₃ | |
| 21.9 | Methyl (CH₃) | C6-CH₃ | |
| 18.4 | Methyl (CH₃) | C8-CH₃ | Sterically crowded. |
Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the halogen substitution pattern. The chlorine isotope signature is the primary validation marker.
Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (+ve mode).
Fragmentation Table
| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanistic Explanation |
| 205 | 100% (Base Peak) | [M]⁺• | Molecular ion (³⁵Cl isotope). Stable aromatic system. |
| 207 | ~32% | [M+2]⁺• | ³⁷Cl Isotope peak. The 3:1 ratio between 205/207 confirms mono-chlorination. |
| 170 | ~60% | [M - Cl]⁺ | Loss of Chlorine radical. Formation of the stable 2,6,8-trimethylquinolinium cation. |
| 169 | ~40% | [M - HCl]⁺• | Elimination of HCl, often leading to ring contraction or rearrangement. |
| 128 | ~20% | [C₁₀H₁₀N]⁺ | Further fragmentation losing C-2 methyl/acetonitrile fragments. |
Analyst Note: If the M+2 peak is absent or the ratio is distorted, the sample likely contains the unreacted 4-quinolone precursor (Molecular Weight 187), which lacks the chlorine isotope pattern.
Infrared (IR) Spectroscopy
Method: FTIR (ATR or KBr Pellet)
The IR spectrum is defined by the disappearance of the strong Carbonyl (C=O) stretch seen in the precursor and the appearance of the Aryl-Chloride band.
-
3050 – 3010 cm⁻¹: C-H stretch (Aromatic, weak).
-
2960 – 2850 cm⁻¹: C-H stretch (Aliphatic Methyls, medium).
-
1590, 1575 cm⁻¹: C=N and C=C skeletal vibrations (Quinoline ring breathing).
-
1080 cm⁻¹: In-plane C-H bending.
-
760 – 740 cm⁻¹: C-Cl Stretch . This is the specific fingerprint region for the 4-chloro substituent.
-
Absence: No broad band at 3400-3200 cm⁻¹ (O-H/N-H), confirming the absence of the starting material.
References & Data Validation
The data above is synthesized from standard substituent additivity rules for quinoline derivatives and validated against homologous chloroquinoline series.
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chloroquinoline derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
PubChem. Compound Summary for CID 732017: 4-Chloro-2,6,8-trimethylquinoline.[3] National Library of Medicine. [Link]
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard reference for NMR shift prediction rules).
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-Chloro-2,6,8-trimethylquinoline
Executive Summary
This application note details the optimized synthesis protocol for 4-Chloro-2,6,8-trimethylquinoline , a critical heterocyclic intermediate used in the development of antimalarial agents, kinase inhibitors, and receptor modulators.
Unlike standard quinoline syntheses which often yield isomeric mixtures, this protocol utilizes a controlled Conrad-Limpach approach to ensure regiospecificity at the 4-position. The workflow is divided into three distinct stages: (1) Kinetic formation of the enamine intermediate,[1] (2) High-temperature thermal cyclization to the 4-hydroxy tautomer, and (3) Deoxychlorination using phosphorus oxychloride (
Key Advantages of this Protocol:
-
Regio-purity: Favors the 4-chloro isomer over the 2-chloro (Knorr) byproduct.
-
Scalability: Designed for multi-gram to kilogram scale-up.
-
Self-Validating: Includes critical in-process controls (IPC) to verify intermediate states before proceeding.
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of 2,4-dimethylaniline with ethyl acetoacetate .[2] The critical strategic decision lies in the first step: controlling the condensation conditions to favor the
-
Pathway A (Selected): Low-temperature/acid-catalyzed condensation yields the enamine.[1][3] Thermal cyclization of the enamine yields the 4-hydroxy derivative (Conrad-Limpach).[1][3][4][5]
-
Pathway B (Avoided): High-temperature condensation yields the amide. Acid cyclization of the amide yields the 2-hydroxy derivative (Knorr).[3]
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection showing the Conrad-Limpach strategy to access the 4-chloro regioisomer.
Experimental Protocols
Stage 1: Synthesis of the Enamine Intermediate
Objective: Form Ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate while avoiding amide formation.
Reagents:
-
2,4-Dimethylaniline (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)[1]
-
Acetic acid (Catalytic, 0.5 mol%)
-
Solvent: Benzene or Toluene (anhydrous)
Protocol:
-
Equip a reaction flask with a Dean-Stark trap and a reflux condenser.
-
Dissolve 2,4-dimethylaniline in toluene.[2]
-
Add ethyl acetoacetate and catalytic acetic acid.
-
Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Stop Condition: Continue until the theoretical amount of water is collected (approx. 3-5 hours).
-
Cool to room temperature and concentrate in vacuo to obtain the crude enamine oil.
Critical Process Parameter (CPP): Do not exceed 100°C during the initial mixing. High temperatures prior to water removal can promote the formation of the thermodynamic amide byproduct.
Stage 2: Thermal Cyclization (Conrad-Limpach)
Objective: Cyclize the enamine to 4-hydroxy-2,6,8-trimethylquinoline.
Reagents:
-
Crude Enamine (from Stage 1)
-
Dowtherm A (or Diphenyl ether) - High boiling solvent (
)
Protocol:
-
Heat the Dowtherm A solvent to a rolling reflux (
) in a separate vessel. Safety: Ensure the setup is rated for high-temperature operations. -
Add the crude enamine dropwise to the boiling solvent.
-
Note: Rapid addition is crucial to favor kinetic cyclization over polymerization, but control the rate to maintain reflux temperature.
-
-
Ethanol is evolved rapidly. Allow the ethanol to distill off via a side-arm condenser.
-
Maintain reflux for 15–30 minutes after addition is complete.
-
Cool the mixture to room temperature. The product (4-hydroxy-2,6,8-trimethylquinoline) typically precipitates as a solid.
-
Filter the precipitate and wash copiously with hexane or petroleum ether to remove the high-boiling solvent.
Stage 3: Chlorination
Objective: Convert the 4-hydroxy group to the 4-chloro target.
Reagents:
-
4-Hydroxy-2,6,8-trimethylquinoline (1.0 equiv)
-
Phosphorus Oxychloride (
) (5.0 equiv) -
Optional: Phosphorus Pentachloride (
) (0.1 equiv - if reactivity is low)
Protocol:
-
Place the dried 4-hydroxy intermediate in a round-bottom flask.
-
Safety: In a fume hood, slowly add
. This is exothermic.[2] -
Heat the mixture to reflux (
) for 2–4 hours.-
IPC:[6] Monitor by TLC (System: EtOAc/Hexane 1:4). The starting material spot (polar, near baseline) should disappear; the product spot (less polar) will appear.
-
-
Cool the reaction mixture to room temperature.
-
Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature
. -
Basify the aqueous solution to pH 9–10 using Ammonium Hydroxide (
) or 50% NaOH solution. The 4-chloro free base will precipitate. -
Extract with Dichloromethane (DCM) (
). -
Dry organics over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Target CAS | N/A (Derivative) | Core: 4-Chloro-2-methylquinoline |
| Molecular Weight | 205.68 g/mol | Based on |
| Stage 1 Yield | > 90% | Quantitative conversion expected |
| Stage 2 Yield | 75 - 85% | Loss primarily due to oligomerization |
| Stage 3 Yield | 80 - 90% | Highly efficient transformation |
| Appearance | Off-white to pale yellow solid | Crystalline needles |
| Melting Point | 85 - 89°C (Literature est.) | Verify with experimental data |
Process Workflow & Decision Logic
The following diagram illustrates the operational logic, including troubleshooting branches for common failure modes.
Caption: Operational workflow with In-Process Control (IPC) checkpoints.
Troubleshooting & Optimization
Regio-Isomer Contamination (2-Chloro vs 4-Chloro)
-
Symptom: Presence of a byproduct with a similar Rf but different melting point.
-
Cause: Formation of the amide intermediate in Stage 1 due to excessive heat or lack of water removal.
-
Solution: Ensure the Stage 1 reaction is driven by water removal (Dean-Stark) and not just heat. Verify the intermediate is an oil (enamine) and not a solid (amide) before Stage 2.
Low Yield in Cyclization
-
Symptom: Dark tar formation in Stage 2.
-
Cause: Slow addition of enamine or solvent temperature
. -
Solution: The solvent must be boiling before addition. The reaction relies on a rapid thermal shock to effect the electrocyclic ring closure.
Incomplete Chlorination[7]
-
Symptom: Starting material remains in Stage 3.
-
Solution: Add 0.1 equiv of
to the reaction. Ensure is anhydrous (distill if necessary).
References
-
Wikipedia. (n.d.). Conrad–Limpach synthesis.[1][3][4][7] Retrieved from [Link][3]
-
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Chloroquinoline.[6][8] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synarchive.com [synarchive.com]
- 8. fishersci.at [fishersci.at]
Application Note: Protocol for Nucleophilic Substitution on 4-Chloroquinolines
Introduction & Mechanistic Rationale
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for historic antimalarials (Chloroquine, Amodiaquine) and modern kinase inhibitors. The 4-chloroquinoline starting material is unique among heteroaryl chlorides due to the specific activation provided by the quinoline nitrogen.
Unlike chlorobenzenes, which require strong electron-withdrawing groups (EWGs) or transition metal catalysis to undergo substitution, 4-chloroquinolines are activated for Nucleophilic Aromatic Substitution (
Mechanistic Insight: The Role of Acid Catalysis
While primary alkyl amines react readily under thermal conditions, less nucleophilic anilines often require activation. Acid catalysis (using HCl or phenol) protonates the quinoline nitrogen (forming species II in Figure 1). This dramatically lowers the energy barrier for the formation of the Meisenheimer-like intermediate (III ), effectively turning the substrate into a surrogate for a 4-chloropyridinium salt.
Figure 1: Activation pathway for 4-chloroquinolines.[1][2] Acid catalysis accelerates the rate-limiting addition step.
Experimental Decision Matrix
Select the appropriate protocol based on your specific nucleophile and substrate sensitivity.
Figure 2: Workflow for selecting the optimal synthetic strategy.
Detailed Protocols
Protocol A: Standard Thermal Displacement (Alkyl Amines)
Best for: Primary and unhindered secondary alkyl amines. Scale: 100 mg to >100 g.
-
Setup: Charge a round-bottom flask with 4-chloroquinoline (1.0 equiv).
-
Solvent: Add Ethanol (5–10 volumes). Note: For higher temperatures, switch to n-Butanol or NMP.
-
Amine Addition: Add the amine (2.0–3.0 equiv).
-
Why excess? The amine acts as both nucleophile and base to scavenge the HCl generated.
-
Alternative: Use 1.1 equiv amine + 2.0 equiv
or DIPEA.
-
-
Reaction: Reflux (80°C for EtOH) for 4–12 hours. Monitor by TLC/LCMS.
-
Workup:
-
Concentrate in vacuo.
-
Resuspend in DCM/EtOAc and wash with sat.
(to remove salts) and Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOH/Hexane is often sufficient. If oil, use flash chromatography (DCM/MeOH).
Protocol B: Acid-Catalyzed "Phenol Melt" (Anilines)
Best for: Anilines and less reactive aromatic amines. Mechanism: Phenol acts as a high-boiling solvent and a proton source to activate the quinoline.
-
Setup: In a reaction vial, combine 4-chloroquinoline (1.0 equiv) and Phenol (solid, 4.0–10.0 equiv).
-
Amine Addition: Add the aniline (1.0–1.2 equiv).
-
Reaction: Heat the neat mixture to 140–160°C. The solids will melt into a homogeneous solution. Stir for 2–6 hours.
-
Workup (Critical Step):
-
Purification: The product is often precipitated by adding
to the crude residue.
Protocol C: Microwave-Assisted Synthesis
Best for: Library generation, rapid optimization, and difficult substrates.
-
Vessel: Use a dedicated microwave process vial (2–5 mL).
-
Reagents: 4-chloroquinoline (1.0 equiv), Amine (1.5 equiv), DIPEA (2.0 equiv).
-
Solvent: Isopropanol or NMP (2–3 mL).
-
Parameters:
-
Temp: 150°C
-
Time: 10–20 minutes
-
Pressure: High absorption (Normal)
-
-
Workup: Direct evaporation or precipitation with water.
Protocol D: Buchwald-Hartwig Cross-Coupling
Best for: Deactivated anilines, sterically hindered amines, or substrates sensitive to harsh acid/thermal conditions.
-
Inert Atmosphere: Flame-dry flask, purge with Argon/Nitrogen.
-
Catalyst System:
-
Pd Source:
(2–5 mol%) or . -
Ligand: Xantphos or BINAP (5–10 mol%).
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv).
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Procedure:
-
Add 4-chloroquinoline, amine, base, and catalyst/ligand.
-
Heat to 100°C for 12–18 hours.
-
-
Filtration: Filter through a Celite pad to remove Palladium residues.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Nucleophile too weak or T too low. | 1. Switch to Protocol B (Phenol Melt).2. Increase T to 160°C (use NMP).3. Add catalytic HCl (2-3 drops) to EtOH reflux. |
| Incomplete Conversion | Equilibrium limited or HCl inhibition. | Add excess base ( |
| Hydrolysis (4-Quinolone) | Water present in solvent/reagents.[5][6][7] | Dry solvents. 4-chloroquinolines hydrolyze easily in acidic aqueous media. |
| Dimerization | Substrate reacting with itself. | Ensure high dilution or slow addition of substrate if self-reaction is observed (rare for 4-Cl). |
| Product is an Oil/Sticky | Trace phenol or solvent impurities. | Triturate with cold |
References
-
Mechanistic Overview & Acid Catalysis
-
Reaction of 4-chloroquinolines with 1,2,4-triazole was studied under neutral, acidic and basic reaction conditions.[8]
-
Source: ResearchGate.
-
-
Microwave Protocols
- Optimization of microwave-assisted synthesis of 4-aminoquinolines using 4,7-dichloroquinoline and amines.
-
Source: Frontiers in Chemistry.
-
Buchwald-Hartwig Comparison
- Comparison of SNAr vs Palladium-catalyzed amin
-
Source: NIH / PubMed Central.
-
Phenol Melt Methodology
-
Synthesis of 4-aminoquinoline analogues via phenol-assisted fusion of amines.[7]
-
Source: ACS Omega.
-
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,6,8-trimethylquinoline
Welcome to the technical support center for the synthesis of 4-Chloro-2,6,8-trimethylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important heterocyclic compound. Here, we will dissect the common synthetic challenges and offer robust, validated protocols to empower your research.
Introduction to the Synthetic Strategy
The synthesis of 4-Chloro-2,6,8-trimethylquinoline is most effectively approached via a two-step process. This strategy ensures high conversion and facilitates purification.
-
Step 1: Conrad-Limpach Synthesis of 2,6,8-Trimethylquinolin-4-ol. This classical reaction involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization to form the quinolin-4-one core. The choice of a high-boiling, inert solvent is critical for maximizing the yield in the cyclization step.[1][2]
-
Step 2: Chlorination of 2,6,8-Trimethylquinolin-4-ol. The intermediate 4-hydroxyquinoline is then converted to the final product by treating it with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[3][4] This step requires careful handling and a specific work-up procedure to ensure safety and product integrity.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of 4-Chloro-2,6,8-trimethylquinoline.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the Conrad-Limpach synthesis preferred for the first step?
A1: The Conrad-Limpach synthesis is a robust and well-established method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][5] It allows for the direct construction of the desired quinoline core with the methyl group at the 2-position, which is dictated by the use of ethyl acetoacetate.
Q2: What is the critical parameter for achieving a high yield in the Conrad-Limpach cyclization?
A2: The most critical parameter is the reaction temperature. The thermal cyclization of the intermediate, an ethyl β-anilinocrotonate, requires high temperatures, typically around 250°C, to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular ring closure.[1][6] Using a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene is essential to reach and maintain this temperature, which can increase yields to as high as 95%.[1][2][6]
Q3: Why is phosphorus oxychloride (POCl₃) used for the chlorination step?
A3: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heteroaromatic rings, like the 4-hydroxyquinoline intermediate, into chloro groups.[3][4] The reaction mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[4]
Q4: I've heard that quenching excess POCl₃ can be dangerous. Why is that, and what is the recommended procedure?
A4: The danger lies in the highly exothermic and violent reaction of POCl₃ with water, which produces phosphoric acid and corrosive hydrogen chloride gas.[7] Quenching at low temperatures can be deceptive, as it may lead to an accumulation of unreacted POCl₃ and metastable intermediates, creating the potential for a delayed and explosive runaway reaction.[3][7] The safest method is a "reverse quench," where the reaction mixture containing POCl₃ is slowly added to a quenching solution (like ice-water, or an aqueous base) with vigorous stirring.[3][7] This ensures that POCl₃ is always the limiting reagent in the quenching flask, allowing for better temperature control.
Q5: My final product is reverting to the starting 4-hydroxyquinoline during work-up. What is happening?
A5: 4-Chloroquinolines can be susceptible to hydrolysis, especially in the presence of water and base, which will convert the chloro group back to a hydroxyl group.[8] This is a common issue if the neutralization and extraction steps are not performed efficiently. Ensure the product is not exposed to aqueous basic conditions for prolonged periods. After neutralization, promptly extract the product into an organic solvent.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| STEP 1: LOW YIELD OF 2,6,8-TRIMETHYLQUINOLIN-4-OL | ||
| Low or no product formation. | Insufficient Temperature: The cyclization step was not hot enough. The required temperature is typically ~250°C.[1][6] | Action: Use a high-boiling solvent like Dowtherm A or mineral oil and ensure the reaction mixture reaches and maintains the target temperature. A simple heating mantle may not be sufficient; consider using a sand bath or a high-temperature mantle. |
| Improper Solvent: Low-boiling solvents will not reach the required temperature for cyclization.[2][6] | Action: Switch to a high-boiling, inert solvent. Studies have shown a direct correlation between higher solvent boiling points and improved yields.[2] | |
| Impure Reactants: Impurities in the 2,4-dimethylaniline or ethyl acetoacetate can lead to side reactions. | Action: Use freshly distilled or high-purity starting materials. | |
| Dark, tarry reaction mixture with poor yield. | Overheating or Prolonged Reaction Time: Excessive heat or reaction time can lead to polymerization and degradation of the product. | Action: Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Once the starting material is consumed, proceed with the work-up. Avoid exceeding the target temperature. |
| STEP 2: LOW YIELD OF 4-CHLORO-2,6,8-TRIMETHYLQUINOLINE | ||
| Incomplete reaction (starting material remains). | Insufficient POCl₃: Not enough chlorinating agent was used to drive the reaction to completion. | Action: Use a larger excess of POCl₃. It often serves as both the reagent and the solvent. A 10-20 fold volume excess is common.[9] |
| Presence of Moisture: Water in the reaction will consume POCl₃ and inhibit the reaction. | Action: Ensure all glassware is thoroughly dried before use. Use freshly opened or distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Product hydrolyzes back to starting material during work-up. | Prolonged Exposure to Aqueous Base: The 4-chloro group is susceptible to nucleophilic substitution by hydroxide.[8] | Action: After quenching the POCl₃, neutralize the acidic solution carefully and quickly. Immediately extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Avoid lengthy stirring in the basic aqueous phase. |
| Formation of insoluble solids during work-up. | Precipitation of Hydrochloride Salt: If the aqueous layer is still acidic, the basic quinoline product may precipitate as its hydrochloride salt.[4] | Action: Carefully adjust the pH of the aqueous solution to be neutral or slightly basic (pH 7-8) to ensure the product is in its free base form, which is more soluble in organic solvents.[4] |
Part 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 2,6,8-Trimethylquinolin-4-ol
This protocol is based on the principles of the Conrad-Limpach synthesis, optimized for high yield and purity.
Materials:
-
2,4-Dimethylaniline
-
Ethyl acetoacetate
-
Dowtherm A (or mineral oil)
-
Hexane
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
High-temperature thermometer
-
Heating mantle with a sand bath
-
Mechanical stirrer
-
Büchner funnel and filter paper
Procedure:
-
Condensation: In a round-bottom flask, combine 2,4-dimethylaniline (0.1 mol, 12.1 g) and ethyl acetoacetate (0.1 mol, 13.0 g). Stir the mixture at room temperature for 30 minutes. A slight exotherm may be observed.
-
Solvent Addition: Add Dowtherm A (200 mL) to the mixture.
-
Cyclization: Equip the flask with a reflux condenser and a mechanical stirrer. Heat the mixture in a sand bath to 250-255°C. Maintain this temperature with vigorous stirring for 1 hour. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to below 100°C. While still warm, slowly add hexane (200 mL) with stirring. The product will precipitate as a solid.
-
Isolation: Cool the mixture to room temperature, then in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold hexane (3 x 50 mL) to remove the high-boiling solvent.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,6,8-trimethylquinolin-4-ol as a crystalline solid. Dry the product in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Reactants | 2,4-Dimethylaniline (0.1 mol), Ethyl acetoacetate (0.1 mol) |
| Cyclization Temperature | 250-255°C |
| Reaction Time | 1 hour |
| Expected Yield | 75-90% |
| Appearance | Off-white to pale yellow crystalline solid |
Protocol 2: Synthesis of 4-Chloro-2,6,8-trimethylquinoline
This protocol details the chlorination of the intermediate and emphasizes safe work-up procedures.
Materials:
-
2,6,8-Trimethylquinolin-4-ol (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Large beaker or flask for quenching
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, place 2,6,8-trimethylquinolin-4-ol (0.05 mol, 9.36 g). In a fume hood, carefully add phosphorus oxychloride (50 mL).
-
Chlorination: Attach a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110°C) with stirring. Maintain reflux for 3-4 hours. Monitor the reaction's completion by TLC.
-
Work-up - The Reverse Quench (CRITICAL SAFETY STEP):
-
Prepare a large beaker with a vigorously stirred slurry of crushed ice and water (approx. 500 mL).
-
Allow the reaction mixture to cool slightly (to about 60-70°C).
-
Slowly and carefully , add the reaction mixture dropwise via a pressure-equalizing dropping funnel to the vigorously stirred ice-water slurry. The addition should be controlled to keep the quench temperature below 20°C. This is a highly exothermic process that will generate HCl gas. Ensure adequate ventilation in the fume hood.
-
-
Neutralization: Once the addition is complete, continue stirring for 30 minutes. Slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the pH of the aqueous layer is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-Chloro-2,6,8-trimethylquinoline.
Mechanism of Chlorination:
Caption: Simplified mechanism for the chlorination of 4-hydroxyquinoline using POCl₃.
References
-
Conrad–Limpach synthesis. In: Wikipedia. Accessed February 2024. [Link]
-
Pelkey, E. T. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. 2008;13(10):2596-2603. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Li, X., et al. Org. Process Res. Dev. 2012, 16, 1727. As cited in ResearchGate discussion on quenching POCl₃. [Link]
- Process for the preparation of 4-chloroquinolines.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]
- Preparation method of quinoline deriv
-
Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. [Link]
-
Quora. How might one synthesis 4-chloro quinoline? [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
- Cox, D., et al. (2019). Total Synthesis of Waltherione F and Analogues.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012;17(4):4678-4688. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloroquinolines
Topic: Troubleshooting Side Reactions & Process Optimization Ticket Status: OPEN Operator: Senior Application Scientist
Introduction
Welcome to the Technical Support Center for quinoline functionalization. This guide addresses the critical chlorination step of 4-hydroxyquinolines (4-quinolones) to generate 4-chloroquinolines—a scaffold ubiquitous in antimalarials (e.g., Chloroquine) and kinase inhibitors.
The transformation typically utilizes Phosphorus Oxychloride (POCl₃) .[1][2] While ostensibly simple, this reaction is plagued by specific failure modes: dimerization, hydrolysis, and upstream regiochemical errors. Below are the resolved support tickets for these common issues.
Module 1: The Chlorination Step (POCl₃ Chemistry)
Ticket #101: Formation of "Red" or "Dark" Insoluble Impurities
User Report: "My reaction turned a dark red/brown color, and I isolated a high-melting solid that is not my product. It is insoluble in most organic solvents."
Root Cause Analysis: This is the classic "Pseudodimer" formation . The reaction proceeds via an activated phosphate ester intermediate.[2] If the stoichiometry of POCl₃ is too low, or if the addition rate is too slow at high temperatures, the unreacted 4-hydroxyquinoline (nucleophile) attacks the activated intermediate (electrophile) instead of the chloride ion doing so. This forms a 4,4'-bis(quinolyl) ether .
Mechanism of Failure:
-
4-Hydroxyquinoline + POCl₃
Activated Phosphate Intermediate . -
Path A (Desired): Intermediate + Cl⁻
4-Chloroquinoline. -
Path B (Side Reaction): Intermediate + 4-Hydroxyquinoline
Dimer (Ether linkage) .
Corrective Action:
-
Stoichiometry: Ensure a minimum of 1.5 to 2.0 equivalents of POCl₃. For stubborn substrates, neat POCl₃ (acting as both solvent and reagent) is recommended.
-
Order of Addition: Do not heat the starting material before POCl₃ is fully added.
-
Catalysis: Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the formation of the active chloro-iminium species, favoring Path A.
Visualizing the Pathway:
Caption: Path A represents the desired chlorination. Path B occurs when unreacted starting material competes with chloride ions, leading to dimerization.
Ticket #102: Incomplete Conversion & Hydrolysis Reversion
User Report: "TLC showed full conversion during reflux, but after quenching into ice water, NMR shows 30% starting material (4-hydroxyquinoline)."
Root Cause Analysis: 4-Chloroquinolines are susceptible to acid-catalyzed hydrolysis . When you quench excess POCl₃ with water, it generates massive amounts of HCl and Phosphoric acid. If the mixture remains hot and acidic for too long, the thermodynamic equilibrium drives the chloride back to the hydroxyl group.
Corrective Action:
-
Temperature Control: Quench into ice-water with vigorous stirring. Never quench into warm water.
-
pH Management: Neutralize the aqueous quench mixture immediately with Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate to pH 7-8. Do not let the product sit in the acidic quench solution.
-
Drying: Ensure the POCl₃ reagent is moisture-free before starting. "Wet" POCl₃ generates Phosphoric acid early, retarding the reaction.
Module 2: Regiochemistry (Upstream Issues)
Ticket #201: Isomer Contamination (The Meta-Aniline Problem)
User Report: "I am synthesizing 7-chloro-4-chloroquinoline (key intermediate for Chloroquine). I see a persistent impurity (~15%) that co-elutes."
Root Cause Analysis: This is an upstream failure in the Gould-Jacobs reaction (or Conrad-Limpach). When using a meta-substituted aniline (e.g., m-chloroaniline), the cyclization step can occur at two different ortho-carbon positions.
-
Steric Control: Usually favors the less hindered position (giving the 7-substituted quinoline).
-
Electronic Control: Can sometimes favor the 5-substituted isomer.
-
Result: A mixture of 7-chloro and 5-chloro isomers which are carried through to the final chlorination step.
Data: Isomer Ratios in Cyclization of m-Chloroaniline
| Reaction Condition | Major Product (7-Cl) | Minor Product (5-Cl) | Notes |
| Thermal (Dowtherm A) | ~80-85% | ~15-20% | Standard Gould-Jacobs |
| Acid Catalyzed (PPA) | ~60% | ~40% | Poor selectivity |
| Flash Vacuum Pyrolysis | >95% | <5% | Kinetic control (Specialized eqpt) |
Corrective Action:
-
Purify Early: It is often easier to separate the isomers at the 4-hydroxyquinoline stage (via recrystallization from acetic acid) than at the 4-chloro stage.
-
Analytical Check: Use ¹H-NMR to distinguish isomers. The proton at C-8 (in 7-substituted) usually appears as a doublet with meta-coupling (~2 Hz), whereas C-5 substitution alters the splitting pattern of the aromatic ring significantly.
Visualizing the Regioselectivity:
Caption: Cyclization of meta-substituted anilines yields two isomers. The 5-substituted impurity is difficult to remove after chlorination.
Experimental Protocol: Optimized Chlorination
Objective: Synthesis of 4,7-Dichloroquinoline (Minimizing Dimerization)
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Charging: Add 7-chloro-4-hydroxyquinoline (10.0 g, 55.7 mmol) to the flask.
-
Reagent Addition: Add Phosphorus Oxychloride (POCl₃) (50 mL, ~10 equiv). Note: Excess POCl₃ acts as the solvent to prevent high concentrations of starting material, reducing dimer formation.
-
Reaction:
-
Heat the mixture slowly to reflux (105°C).
-
Maintain reflux for 2–3 hours.[3]
-
Monitor: Check TLC (System: 50% EtOAc/Hexane). Product should be less polar than starting material.
-
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ via rotary evaporation (use a caustic trap for vapors).
-
Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring.
-
IMMEDIATELY neutralize with 25% Ammonium Hydroxide to pH 8. Do not allow the acidic solution to heat up.
-
-
Isolation: Extract with Dichloromethane (3 x 100 mL), dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from heptane/ethyl acetate if necessary.
FAQ: Frequently Asked Questions
Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no . SOCl₂ is less effective for converting 4-quinolones because the leaving group ability of the intermediate chlorosulfite is lower than that of the dichlorophosphate formed with POCl₃. SOCl₂ often leads to lower yields and higher recovery of starting material.
Q: Why is my product unstable on Silica Gel? A: 4-Chloroquinolines are electron-deficient heterocycles. Silica gel is slightly acidic. If your compound is sensitive, the chlorine can be hydrolyzed back to the hydroxy group on the column. Tip: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.
Q: How do I safely dispose of the POCl₃ waste? A: Never put POCl₃ directly into the organic waste container. Quench it slowly into a large volume of ice water and base in a fume hood. Once neutralized (pH 7), it can be disposed of as aqueous chemical waste containing phosphates.
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Surrey, A. R.; Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society, 68(1), 113–114. Link
-
Price, C. C.; Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxalylacetate." Journal of the American Chemical Society, 68(7), 1204–1208. Link
-
Organic Syntheses. (1950). "4,7-Dichloroquinoline."[4][5] Organic Syntheses, Coll. Vol. 3, p.272. Link
-
Lutz, R. E., et al. (1946). "Antimalarials. 7-Chloro-4-aminoquinolines." Journal of the American Chemical Society, 68(9), 1813–1832. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Technical Support Center: Navigating the Complexities of Substituted Quinoline Characterization
Welcome to the Technical Support Center for the characterization of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The unique electronic and structural properties of quinolines can present a variety of challenges during their analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in the laboratory.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of organic molecules. However, the condensed ring system and the influence of various substituents in quinolines can lead to complex and sometimes misleading spectra.
Frequently Asked Questions & Troubleshooting Guide
Question: Why are the aromatic proton signals in my ¹H NMR spectrum overlapping, making interpretation difficult?
Answer: Signal overlap in the aromatic region is a frequent issue with substituted quinolines due to the similar electronic environments of the protons on the fused ring system.[1] Here are several strategies to resolve this:
-
Change the NMR Solvent: The chemical shifts of quinoline protons can be highly dependent on the solvent.[1] Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce differential shifts, often resolving the overlap.[1]
-
Vary the Sample Concentration: Intermolecular interactions, such as π-π stacking between quinoline rings, can influence proton chemical shifts.[2] Acquiring spectra at different concentrations can help to identify and resolve concentration-dependent signal overlap.[1][2]
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.
-
Question: The chemical shifts in my spectrum do not match the literature values for a similar quinoline derivative. What could be the cause?
Answer: Discrepancies between experimental and literature chemical shifts can arise from several factors:[1]
-
Solvent Effects: Ensure you are comparing your data to literature values obtained in the same solvent, as solvent-solute interactions can significantly alter chemical shifts.[1]
-
Concentration Differences: High concentrations can lead to shifts due to intermolecular interactions.[1][2] Literature data is often reported for dilute solutions.
-
pH Variations: Small traces of acid or differences in the pH of the NMR solvent can lead to significant variations, especially for the protons near the basic nitrogen atom.[1]
-
Substituent Effects: Even minor differences in the substituents on the quinoline ring can have a substantial impact on the chemical shifts of all protons and carbons in the molecule.[3]
Question: I am observing broad peaks in my ¹H NMR spectrum. What is causing this, and how can I fix it?
Answer: Peak broadening can obscure coupling information and make accurate integration difficult. Common causes include:[1]
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the spectrometer is the first step to address this.
-
High Sample Concentration: Concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[1] Diluting the sample may resolve this issue.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Purifying the sample or using a chelating agent can help.
-
Chemical Exchange: Tautomerism, particularly with hydroxy-substituted quinolines, can lead to exchange broadening.[4][5] Changing the temperature of the NMR experiment can sometimes sharpen these signals by either slowing down or speeding up the exchange rate.
Experimental Workflow: Troubleshooting NMR Peak Assignments
Caption: A logical workflow for troubleshooting NMR peak assignments of substituted quinolines.
Section 2: Chromatography (TLC, HPLC, Flash)
Chromatographic techniques are essential for monitoring reactions, assessing purity, and purifying substituted quinolines. However, the basic nitrogen atom and the often polar nature of these compounds can lead to frustrating separation issues.
Frequently Asked Questions & Troubleshooting Guide
Question: My quinoline compound is streaking or tailing significantly on a silica gel TLC plate. Why is this happening and how can I fix it?
Answer: This is a very common problem when working with basic compounds like quinolines on standard silica gel plates.[6] Silica gel is slightly acidic, leading to strong interactions with the basic nitrogen atom in the quinoline ring, which causes the spot to tail.[6]
-
Add a Basic Modifier to the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[6]
-
Reduce Sample Concentration: Overloading the plate can also cause streaking.[6] Try diluting your sample and spotting a smaller amount.
-
Consider Alternative Stationary Phases: For highly basic compounds, consider using alumina (which is basic) or reversed-phase (C18) TLC plates.[6]
Question: I am having trouble with peak shape and retention in the HPLC analysis of my polar quinoline derivative. What can I do?
Answer: Polar quinolines can be challenging to analyze by reversed-phase HPLC due to their high affinity for the polar mobile phase and potential for secondary interactions with the stationary phase.
-
Poor Retention in Reversed-Phase HPLC:
-
Increase Mobile Phase Polarity: Gradually increase the aqueous portion of your mobile phase. Some modern RP columns are stable in highly aqueous conditions.[7]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[7]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.
-
-
Peak Tailing in HPLC:
-
Mobile Phase pH Adjustment: For basic quinolines, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups on the silica-based column, minimizing unwanted interactions.[7]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask active silanol sites and improve peak shape.[7]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[7]
-
Question: My quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Answer: Some quinoline derivatives are sensitive to the acidic nature of standard silica gel.[7][8]
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[7]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a good option to avoid degradation on silica.[7]
Workflow for Optimizing Chromatographic Separations
Caption: A workflow for optimizing the chromatographic separation of substituted quinolines.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of substituted quinolines. However, their fragmentation patterns can be complex and influenced by the substitution pattern.
Frequently Asked Questions & Troubleshooting Guide
Question: What are the characteristic fragmentation patterns for quinolines in electron ionization (EI) mass spectrometry?
Answer: The fragmentation of the quinoline ring system can be influenced by the substituents. A common fragmentation pathway for the parent quinoline is the loss of HCN to form an ion at m/z 102.[9] This fragment can further lose C₂H₂ to give an ion at m/z 76.[9] The presence and nature of substituents can significantly alter these pathways. For example, in 2-substituted quinoline-4-carboxylic acids, the molecular ion is often the base peak, indicating their stability under electron impact.[9]
Question: How can I differentiate between quinoline isomers using mass spectrometry?
Answer: Differentiating isomers with the same molecular weight, such as quinoline and isoquinoline, or regioisomers of substituted quinolines, can be challenging with MS alone.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions. The resulting fragmentation pattern can be unique to a specific isomer, allowing for their differentiation. For instance, ESI-MS/MS spectra have been used to gain clues about the position of a phenyl moiety on the quinoline ring.[10]
-
Coupling with Chromatography: The most robust method for analyzing isomers is to couple mass spectrometry with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The chromatography separates the isomers based on their physical properties before they enter the mass spectrometer for detection and identification.[10][11]
Section 4: Synthesis and Purification Pitfalls
The synthesis of substituted quinolines can be prone to issues such as low yields, aggressive reaction conditions, and the formation of difficult-to-remove byproducts.
Frequently Asked Questions & Troubleshooting Guide
Question: My Skraup synthesis is giving very low yields and a lot of tar. How can I improve this?
Answer: The Skraup synthesis is notorious for its harsh and highly exothermic conditions, which can lead to low yields and significant byproduct formation.[12][13]
-
Control the Reaction Temperature: The reaction is highly exothermic.[12] Gradual heating to initiate the reaction and then removing the heat source to allow the exotherm to sustain the reaction is crucial.[14] Overheating can lead to polymerization and tar formation.
-
Choice of Oxidizing Agent: While nitrobenzene is commonly used, other oxidizing agents like arsenic acid are known to result in a less violent reaction.[14]
-
Purification: After the reaction, steam distillation is a common method to separate the quinoline product from the tarry residue.[14]
Question: I am struggling to synthesize a specific regioisomer of a substituted quinoline. What should I consider?
Answer: Many classical quinoline syntheses can produce mixtures of regioisomers, especially when using unsymmetrical starting materials.
-
Choice of Synthesis: The choice of synthetic route is critical for controlling regioselectivity.
-
Modern Synthetic Methods: Newer synthetic methodologies, often involving transition metal catalysis, can offer greater control over regioselectivity.
Section 5: The Challenge of Tautomerism
The presence of hydroxyl or amino groups on the quinoline ring can introduce the complication of tautomerism, which can significantly impact characterization and biological activity.
Frequently Asked Questions
Question: My hydroxyquinoline seems to exist as a mixture of tautomers. How does this affect its characterization?
Answer: Hydroxyquinolines can exist in equilibrium with their keto (quinolone) tautomers.[4][5] This is a critical consideration as the different tautomers have distinct physicochemical properties and biological activities.[4][5]
-
NMR Spectroscopy: In the ¹H NMR spectrum, you may observe separate signals for each tautomer, or a single, broadened peak due to rapid exchange between the two forms.[4] The tautomeric ratio can often be determined by integrating the signals corresponding to each form.[4]
-
Solvent Dependence: The position of the tautomeric equilibrium is often highly dependent on the solvent.[5][16] For example, 2-hydroxyquinoline predominantly exists as the 2-quinolone (keto) form in most solvents.[4]
-
Mass Spectrometry: It has been shown that for some hydroxyquinolines, both tautomeric forms can exist in the gas phase.[17]
Tautomeric Equilibrium of 2-Hydroxyquinoline
Caption: The tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolone.
References
- Benchchem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
- Benchchem. An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.
- Benchchem. Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview.
- Abou-Zied, O. K. (2011). Tautomerism in 7-hydroxyquinoline: A combined experimental and theoretical study in water. Journal of Physical Chemistry A, 115(17), 4195-4201.
- Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- The Journal of Organic Chemistry. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
- Journal of the Chemical Society, Perkin Transactions 2. Tautomerism in aromatic hydroxy N-heterocyclics in the gas phase by metastable ion mass spectrometry.
- Benchchem. Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
- Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Benchchem. Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
- Arabian Journal of Chemistry. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles.
- Benchchem. A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- ResearchGate. A state-of-the-art review of quinoline degradation and technical bottlenecks.
- PubMed. Biodegradation characteristics of quinoline by Pseudomonas putida.
- PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
- IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
- Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North.
- PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis.
- PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Samara National Research University. Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
- Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
- Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent.
- Reddit. Purification of Quinoline-3,4-diones : r/Chempros.
- International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
- Benchchem. Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
- PMC. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
- The Journal of Organic Chemistry. Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines.
- ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents.
- Der Pharma Chemica. Synthesis and characterization of some quinoline based bisphenols as sensing agents.
- Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- PMC. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- MDPI. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates.
- Wsu. HPLC Troubleshooting Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chempap.org [chempap.org]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. squ.elsevierpure.com [squ.elsevierpure.com]
- 17. Tautomerism in aromatic hydroxy N-heterocyclics in the gas phase by metastable ion mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Process Chemistry for 4-Chloro-2,6,8-trimethylquinoline
System Status: Operational Role: Senior Application Scientist Context: Scale-up Optimization & Troubleshooting
Executive Summary & Synthetic Workflow
User Query: "What is the most robust route for scaling 4-Chloro-2,6,8-trimethylquinoline without generating inseparable isomers or runaway exotherms?"
Technical Response: For scale-up (>1 kg), the Conrad-Limpach synthesis is the industry standard for this scaffold. It avoids the regioselectivity issues of the Combes synthesis and the high acid-waste streams of Knorr cyclizations.
The process consists of three distinct unit operations:
-
Condensation: Formation of the enamine (Schiff base) from 2,4-dimethylaniline and ethyl acetoacetate.
-
Cyclization: High-temperature thermal ring closure to 4-hydroxy-2,6,8-trimethylquinoline.
-
Chlorination: Deoxychlorination using Phosphorus Oxychloride (
).
Master Synthetic Workflow (DOT Visualization)
Figure 1: The Conrad-Limpach route ensures regioselectivity by isolating the enamine intermediate before cyclization.
Phase I: Enamine Formation (The "Setup")
Objective: Synthesize ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate.
Troubleshooting Guide
Q: My reaction stalled at 70% conversion. Adding more catalyst didn't help. Why? A: This is an equilibrium reaction driven by water removal.
-
Root Cause: If you are using a Dean-Stark trap, the azeotrope might be "wet," or the reflux rate is too slow.
-
Solution: Ensure vigorous reflux using Toluene or Benzene. If the water layer in the trap stops growing, the reaction has reached equilibrium. You may need to drain the trap or use fresh solvent.
-
Critical Parameter: Stoichiometry. Use a slight excess of Ethyl Acetoacetate (1.1 equiv) to drive the aniline to completion, as the aniline is harder to remove later.
Q: I see a second spot on TLC that isn't the starting material or the enamine. A: You likely formed the amide (the Knorr intermediate) instead of the enamine.
-
Mechanism: At temperatures >100°C without acid catalysis, the aniline attacks the ester carbonyl (amide formation) rather than the ketone carbonyl (enamine formation).
-
Fix: Ensure you use a catalytic amount of Acetic Acid or p-TsOH and keep the temperature moderate (refluxing toluene is ideal, ~110°C) until water evolution ceases.
Scale-Up Protocol: Enamine Synthesis
| Parameter | Specification | Rationale |
| Reagents | 2,4-Dimethylaniline (1.0 eq), Ethyl Acetoacetate (1.1-1.2 eq) | Excess ketoester drives consumption of the expensive amine. |
| Solvent | Toluene (5-8 Vol) | Forms excellent azeotrope with water; BP is ideal for enamine focus. |
| Catalyst | Glacial Acetic Acid (0.5 mol%) or p-TsOH (0.1 mol%) | Protonates the ketone oxygen, facilitating nucleophilic attack. |
| Workup | Strip solvent under vacuum.[1] | The crude oil is usually pure enough (>95%) for the next step. |
Phase II: Thermal Cyclization (The "Crucible")
Objective: Ring closure to 4-hydroxy-2,6,8-trimethylquinoline.
Troubleshooting Guide
Q: The reaction mixture turned into a black, solid rock inside the reactor. A: This is "tarring" caused by high concentration or insufficient temperature control.
-
Root Cause: The cyclization is exothermic. If the concentration is too high, the heat cannot dissipate, leading to polymerization.
-
Solution: This reaction must be run under high dilution (10-20 volumes of solvent).
-
Technique: Do not mix everything and heat. Instead, heat the solvent (Diphenyl Ether or Dowtherm A) to 250°C first, then add the Enamine dropwise. This "instant dilution" ensures each molecule cyclizes immediately without polymerizing with neighbors.
Q: How do I remove the high-boiling solvent (Dowtherm A/Diphenyl Ether)? A: You don't need to distill it.
-
Protocol: Cool the reaction mixture to ~50-60°C. Add a non-polar anti-solvent (like Hexanes or Heptane). The 4-hydroxyquinoline product is polar and will precipitate out as a solid, while the Dowtherm remains in solution. Filter and wash the cake.[1][2]
Scale-Up Protocol: Thermal Cyclization
| Parameter | Specification | Rationale |
| Solvent | Dowtherm A (Eutectic mix of biphenyl/diphenyl ether) | BP ~258°C allows rapid thermal cyclization. |
| Temperature | 250°C - 255°C | Activation energy for this ring closure is high. |
| Addition | Dropwise addition of Enamine to hot solvent | Prevents intermolecular polymerization (tar). |
| Yield | Expect 80-90% | Loss is usually due to incomplete precipitation. |
Phase III: Chlorination (The "Hazard")
Objective: Conversion to 4-Chloro-2,6,8-trimethylquinoline using
Troubleshooting Guide
Q: Upon quenching the reaction into water, the temperature spiked violently after a delay. A: This is a classic "delayed exotherm" caused by immiscibility.
-
Mechanism:
is not miscible with cold water. It sinks to the bottom. Hydrolysis happens slowly at the interface until enough heat is generated to trigger a rapid, autocatalytic hydrolysis of the bulk layer. -
Safety Directive: Never quench
by adding water to the reactor. -
Correct Protocol (Reverse Quench):
-
Distill off excess
first (if possible). -
Dilute the residue with an organic solvent (DCM or Toluene).
-
Slowly pour the organic mixture into a vigorously stirred, cooled (
C) basic solution ( or ).
-
Q: My product yield is low, and I see the starting material (4-hydroxy) reappearing. A: You are hydrolyzing your product during workup.
-
Cause: The 4-chloro bond is activated by the electron-deficient ring. If the quench is too acidic or too hot, the Cl is displaced by water, reverting to the OH form.
-
Fix: Keep the quench pH basic (pH 9-10) and cold. Do not let the mixture sit in water for extended periods; extract immediately.
Decision Tree: Impurity Profiling (DOT Visualization)
Figure 2: Logic flow for diagnosing common impurities in quinoline chlorination.
Final Product Specifications & Storage
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure. |
| Melting Point | ~97-99°C | Sharp MP indicates high purity. |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water. |
| Storage | Desiccated, Dark, Cool | Hydrolysis risk over long term if wet. |
References
-
Conrad-Limpach Synthesis Mechanism & Protocol
-
Thermal Cyclization Solvent Effects
-
Safety in POCl3 Chlorination
-
Product Data (4-Chloro-2,6,8-trimethylquinoline)
Sources
Validation & Comparative
Validating the Purity of Synthesized 4-Chloro-2,6,8-trimethylquinoline: A Comparative Technical Guide
Executive Summary
The synthesis of 4-Chloro-2,6,8-trimethylquinoline (an analog of 4-chloroquinaldine) is a critical intermediate step in the development of functionalized aminoquinoline drugs, often used in antimalarial and antibacterial research. However, the validation of its purity presents a unique challenge: commercial reference standards are frequently unavailable or prohibitively expensive.
Without a certified reference standard, traditional "external standard" HPLC quantitation is impossible. This guide compares three validation methodologies—HPLC-UV , GC-MS , and qNMR (Quantitative Nuclear Magnetic Resonance)—to determine the most scientifically robust protocol for establishing the absolute purity of this synthesized intermediate.
Core Insight: While HPLC is superior for impurity profiling, qNMR is identified here as the absolute "Gold Standard" for assay purity assignment when no reference material exists.
Synthesis Context & Impurity Profile
To validate purity, one must first understand the impurities. The standard synthesis involves the chlorination of 4-hydroxy-2,6,8-trimethylquinoline using phosphorus oxychloride (
The Reaction Pathway
Critical Impurities[1]
-
Unreacted Starting Material: 4-Hydroxy-2,6,8-trimethylquinoline (Polar, tautomerizes to quinolone).
-
Hydrolysis Degradants: Reversion to the hydroxy form due to moisture exposure.
-
Regioisomers: 4-Chloro-2,X,Y-trimethylquinoline (if the starting aniline was isomeric).
-
Phosphorylated Intermediates: Incomplete reaction byproducts (rare if quenched properly).
Comparative Analysis of Validation Methods
Method A: HPLC-UV (High-Performance Liquid Chromatography)
The Routine Workhorse
HPLC is the standard for detecting non-volatile impurities. For quinolines, the aromatic ring provides strong UV absorption at 254 nm.
-
Pros: High sensitivity (LOD < 0.05%); separates polar hydroxy impurities from the non-polar chloro-product.
-
Cons: Requires a reference standard for absolute quantitation. Using "Area %" is scientifically flawed because the chloro- and hydroxy- species have different extinction coefficients (Response Factors).
-
Verdict: Excellent for relative purity (impurity profiling) but insufficient for absolute assay without a standard.
Method B: GC-MS (Gas Chromatography - Mass Spectrometry)
The Structural Confirmator
-
Pros: Provides molecular weight confirmation (
205/207 for Cl isotopes); excellent resolution of isomers. -
Cons: Thermal Instability. The C-Cl bond in 4-chloroquinolines is susceptible to thermal hydrolysis or dechlorination in a hot injection port (>250°C), potentially creating false impurity peaks.
-
Verdict: Use for identification (qualitative), not quantitation.
Method C: qNMR (Quantitative 1H NMR)
The Absolute Truth[1]
qNMR relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei, regardless of the chemical structure.
-
Pros: No reference standard of the analyte is required. You only need a generic internal standard (e.g., Maleic Acid or Dimethyl Sulfone) of known purity. It is an absolute primary method.[2]
-
Cons: Lower sensitivity (LOQ ~1%) compared to HPLC; requires high solubility.
-
Verdict: The Gold Standard for assigning the purity value to your first batch, which can then be used as a "Secondary Standard" for HPLC.
Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Method
Use this method to assign an absolute purity value to your synthesized batch.
Reagents:
-
Solvent:
or (High purity, 99.8% D). -
Internal Standard (IS): Dimethyl Sulfone (
) - Traceable grade (Purity > 99.9%).-
Why
? It appears as a sharp singlet at ~3.0 ppm ( ) or ~2.9 ppm ( ), a clean region for trimethylquinolines.
-
Procedure:
-
Weighing: Accurately weigh ~20 mg of the synthesized 4-Chloro-2,6,8-trimethylquinoline (
) and ~10 mg of Dimethyl Sulfone ( ) into the same vial using a microbalance (precision mg). -
Dissolution: Add 0.7 mL of
. Vortex until completely dissolved. -
Acquisition: Transfer to an NMR tube. Run 1H NMR with:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Critical: Must be to ensure full relaxation for quantitation). -
Scans: 16 or 32.
-
-
Integration:
-
Integrate the IS singlet (6H).
-
Integrate the unique H3 aromatic proton of the quinoline (Singlet, ~7.3 ppm, 1H).
-
Note: Avoid the methyl groups (2.4-2.8 ppm) if they overlap with the IS or solvent.
-
Calculation:
Where:
- = Purity (%)[3][4]
- = Integral Area
- = Number of protons (IS=6, Quinoline H3=1)
- = Molecular Weight
- = Mass weighed
Protocol 2: Routine HPLC-UV Purity Profiling
Use this method for batch-to-batch consistency checks after validating with qNMR.
System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (ACN).
Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Parameters:
-
Flow Rate: 1.0 mL/min.[5]
-
Temp: 30°C.
-
Detection: UV at 254 nm (max absorption) and 220 nm (for non-aromatic impurities).
-
Injection: 5 µL.
System Suitability:
-
Tailing Factor: Must be < 1.5 for the main peak.
-
Resolution: > 2.0 between the hydroxy-impurity (elutes early) and chloro-product (elutes late).
Data Presentation & Comparison
The following table summarizes the performance metrics of the three methods for this specific application.
| Metric | HPLC-UV | GC-MS | qNMR |
| Primary Utility | Impurity Profiling (Trace) | Structural ID | Absolute Purity Assay |
| Reference Std? | Required (External) | N/A (Qualitative) | Not Required (Internal) |
| Linearity ( | > 0.999 | > 0.995 | N/A (Linear by physics) |
| LOD (Limit of Detection) | ~0.01% | ~0.05% | ~0.5% |
| Specific Risk | Response factor bias | Thermal degradation | Solubility/Overlap |
| Cost per Run | Low | Medium | High (Instrument time) |
Visualization: Validation Workflow
The following diagram illustrates the logical decision tree for validating a new batch of 4-Chloro-2,6,8-trimethylquinoline.
Caption: Integrated workflow combining qNMR for assay value and HPLC for impurity profiling.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Bhat, R., et al. (2019). "Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites." Journal of Chemical Sciences. (Provides NMR shift data for chloro-methyl-quinolines).
-
Wako Chemicals. (2025). "Internal Standard for qNMR (Calibration Standard for qNMR)."
-
PubChem. (2025).[6][7] "4-Chloro-2-methylquinoline Compound Summary." (Analogous spectral data).
Sources
- 1. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-head comparison of analytical techniques for quinoline characterization
An In-Depth Guide to the Analytical Characterization of Quinolines: A Head-to-Head Comparison
Introduction: The Analytical Imperative for Quinoline Characterization
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, forms the structural backbone of a vast array of molecules critical to modern science.[1] Its derivatives are indispensable in pharmaceuticals, serving as antimalarial, antibacterial, and anticancer agents.[1] Beyond medicine, they are integral to the manufacturing of dyes, agrochemicals, and fine chemicals.[2][3] However, this utility is coupled with potential environmental and health risks, as some quinolines are classified as possible human carcinogens and environmental pollutants, necessitating their monitoring in matrices like textiles and water.[2][4][5]
Given this dual significance, the precise and accurate characterization of quinoline-containing compounds is not merely an academic exercise; it is a critical requirement for drug development, quality control, and environmental safety. Researchers, scientists, and drug development professionals are faced with a fundamental question: which analytical technique is best suited for their specific objective? Is the goal the unambiguous structural elucidation of a novel synthetic derivative, the routine quantification of a known active pharmaceutical ingredient (API), or the trace-level detection of a contaminant?
This guide provides a head-to-head comparison of the principal analytical techniques employed for quinoline characterization. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, providing field-proven insights to empower you to select and implement the most effective strategy for your analytical challenge.
Chromatographic Techniques: The Workhorses of Separation and Quantification
Chromatography is the cornerstone of quinoline analysis, enabling the separation of target analytes from complex matrices, a prerequisite for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For quinolines, reverse-phase HPLC (RP-HPLC) is the predominant mode.
-
The "Why": Mechanistic Insight The choice of a non-polar stationary phase, typically octadecyl-functionalized silica (C18), is ideal for retaining the moderately polar, aromatic quinoline ring system.[6][7] The mobile phase, a tunable mixture of water and an organic solvent like acetonitrile, allows for the controlled elution of compounds based on their hydrophobicity.[8] A critical consideration for quinoline analysis is the inclusion of an acid modifier (e.g., formic or phosphoric acid) in the mobile phase.[6][7] This is not an arbitrary addition; the basic nitrogen atom in the quinoline ring (pKa ≈ 4.9) would otherwise interact inconsistently with residual silanols on the silica backbone, leading to poor peak shape (tailing). The acidic mobile phase ensures this nitrogen is protonated, guaranteeing a single, consistent ionic state and sharp, symmetrical peaks.
-
Applications: HPLC is exceptionally versatile, applied extensively for purity assessment and quantification of quinoline-based drugs in pharmaceutical formulations[6], determination of quinoline alkaloids in natural products[9][10], and monitoring quinoline residues in textiles.[11]
-
Data Presentation: Comparative HPLC Methodologies
| Compound/Matrix | Column | Mobile Phase | Detection | Linearity Range | LOD/LOQ | Reference |
| Quinoline-2-carboxylic acid | C18 (4.6x150 mm, 5 µm) | A: 0.1% H₃PO₄ in Water, B: Acetonitrile (Gradient) | UV at 289 nm | 1 - 100 µg/mL | LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL | [6] |
| Chloroquine | C18 | Acetonitrile, Methanol, Water with modifiers | UV at 343 nm | 7.2 - 19.2 µg/mL | - | [12] |
| Quinoline in Textiles | C18 | Acetonitrile/Water (Gradient) | UV (DAD) | - | - | [11] |
| 8-Hydroxyquinoline | Primesep 100 (Mixed-Mode) | Water, Acetonitrile, H₂SO₄ | UV at 200 nm | - | - | [13] |
-
Experimental Protocol: Quantification of Quinoline-2-carboxylic Acid by RP-HPLC [6]
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Phosphoric acid in Water) and Mobile Phase B (Acetonitrile). Degas both solutions.
-
Standard Solution Preparation: Accurately weigh 10 mg of Quinoline-2-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to create a 1000 µg/mL stock solution. Prepare working standards (1-100 µg/mL) by serial dilution with the initial mobile phase composition.
-
Sample Preparation: Accurately weigh the sample powder, dissolve in methanol, and sonicate for 15 minutes. Dilute to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 289 nm
-
Gradient: 10% B to 90% B over 8 minutes.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the sample concentration from this curve.
-
-
Visualization: General HPLC Workflow
Caption: General workflow for quantitative analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it becomes an unparalleled tool for identification.
-
The "Why": Mechanistic Insight Quinoline itself and many of its less-polar derivatives are sufficiently volatile for GC analysis.[2] The separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase. The true power lies in the MS detector. As eluting compounds enter the mass spectrometer, they are ionized (typically by a high-energy electron beam, EI), causing predictable fragmentation. This fragmentation pattern is a unique chemical "fingerprint" that allows for highly confident identification by comparison to spectral libraries. This combination provides exceptional selectivity and sensitivity.[14]
-
Applications: GC-MS is the method of choice for identifying and quantifying quinoline in environmental and industrial samples, such as textiles, where it may be present as a manufacturing residue.[2][15][16]
-
Data Presentation: Typical GC-MS Parameters for Quinoline Analysis
| Parameter | Condition | Reference |
| Extraction | Ultrasonic extraction with toluene | [2][15] |
| GC Column | DB-5MS (30 m × 0.25 mm × 0.5 μm) | [2] |
| Inlet Temperature | 250 °C | [2] |
| Carrier Gas | Helium (1.0 mL/min) | [2] |
| Oven Program | 90°C (2 min), then ramp to 260°C | [16] |
| Ionization Mode | Electron Impact (EI, 70 eV) | [16] |
| Detection Limit | 0.1 mg/kg | [2][15] |
-
Experimental Protocol: Determination of Quinoline in Textiles by GC-MS [2]
-
Sample Preparation: Cut 1.0 g of textile sample into small pieces (5 mm x 5 mm) and place in a centrifuge tube.
-
Extraction: Add 15 mL of toluene. Subject the sample to ultrasonic extraction at 40°C for 30 minutes. The choice of 40°C is optimal as higher temperatures can lead to loss of volatile quinoline.[15]
-
Filtration: Allow the extract to cool, then pass the organic phase through a 0.45 µm filter membrane into a GC vial.
-
GC-MS Analysis: Inject 1.0 µL of the filtrate into the GC-MS system operating under the conditions outlined in the table above.
-
Identification & Quantification: Identify quinoline based on its retention time and the fragmentation pattern of its mass spectrum. Quantify using a calibration curve prepared from quinoline standards.
-
Spectroscopic Techniques: Unveiling Molecular Structure
While chromatography separates, spectroscopy elucidates the intrinsic structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation. It probes the magnetic environments of ¹H and ¹³C nuclei, providing detailed information about molecular connectivity and stereochemistry.[1]
-
The "Why": Mechanistic Insight For a novel quinoline derivative, NMR is indispensable. A ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns).[1] The ¹³C NMR spectrum provides a "carbon fingerprint" of the molecule.[1] For complex structures where 1D spectra are ambiguous, 2D NMR experiments like COSY (correlates coupled protons) and HSQC (correlates directly bonded ¹H and ¹³C atoms) are used to piece together the complete molecular puzzle.[1][17] This level of structural detail is unmatched by any other technique.
-
Applications: The primary applications are the absolute structure elucidation of newly synthesized quinoline compounds and the definitive confirmation of their identity.[1][18] It is also an accurate method for assessing sample purity.[1]
-
Data Presentation: Characteristic NMR Shifts for Unsubstituted Quinoline (in CDCl₃) [1][18]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~8.9 | ~150 |
| 3 | ~7.3 | ~121 |
| 4 | ~8.1 | ~136 |
| 5 | ~7.7 | ~128 |
| 6 | ~7.5 | ~126 |
| 7 | ~7.6 | ~129 |
| 8 | ~8.2 | ~129 |
| 4a | - | ~128 |
| 8a | - | ~148 |
-
Experimental Protocol: General NMR Sample Preparation [19]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified quinoline derivative.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum.
-
Homogenization: Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved.
-
Acquisition: Place the sample in the NMR spectrometer and acquire the desired 1D (¹H, ¹³C) and 2D spectra.
-
-
Visualization: NMR Structure Elucidation Workflow
Caption: Conceptual workflow for structure elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
As a standalone technique or coupled with chromatography, MS provides crucial information about molecular weight and elemental composition.
-
The "Why": Mechanistic Insight The choice of ionization method is key. Electron Ionization (EI), a "hard" technique, bombards molecules with high energy, causing extensive and reproducible fragmentation.[20] This is excellent for creating a spectral library fingerprint but may not show the molecular ion for unstable compounds.[21] Electrospray Ionization (ESI), a "soft" technique common in LC-MS, gently transfers a proton to the analyte, typically yielding an abundant protonated molecular ion ([M+H]⁺).[20][22] This makes it ideal for confirming the molecular weight of a synthesized compound. Further structural information can be obtained by tandem MS (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to reveal characteristic losses (e.g., loss of COOH, CO, H₂O).[20]
-
Applications: Confirming the molecular weight of synthetic products, identifying metabolites, and providing structural clues based on fragmentation patterns.[20][22][23]
-
Data Presentation: Key Fragment Ions for Quinoline-2-carboxylic acid [20]
| Ionization | m/z | Assignment | Description |
| EI | 173 | [M]⁺• | Molecular Ion |
| EI | 128 | [M - COOH]⁺ | Loss of carboxyl radical |
| ESI (+) | 174 | [M+H]⁺ | Protonated Molecule |
| ESI-MS/MS | 128 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |
UV-Visible and Fluorescence Spectroscopy
These techniques measure the absorption and emission of light by the molecule, respectively.
-
The "Why": Mechanistic Insight The conjugated aromatic system of the quinoline ring absorbs UV light at characteristic wavelengths (λmax).[24][25] According to the Beer-Lambert law, this absorbance is directly proportional to the concentration, making it a simple and cost-effective method for quantification.[12] Some quinoline derivatives are also naturally fluorescent or can be derivatized to be, offering much higher sensitivity and selectivity than absorbance measurements.[26][27]
-
Applications: Primarily used for quantitative analysis, often as the detector following HPLC separation.[12] It is also used for determining the concentration of quinoline-based dyes in food and beverages.[28]
Electrochemical Techniques
Electrochemical methods monitor the redox (reduction-oxidation) reactions of an analyte at an electrode surface.
-
The "Why": Mechanistic Insight Many quinoline derivatives are electroactive, meaning they can be oxidized or reduced upon the application of a potential.[29] Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are highly sensitive because they discriminate against background (capacitive) current, enhancing the signal from the analyte's redox reaction.[29][30] This results in very low detection limits, often in the nanomolar range.
-
Applications: These methods are particularly advantageous for the sensitive determination of quinoline-based drugs and food colorants (like Quinoline Yellow) in various samples, including beverages and pharmaceutical tablets.[29][30][31][32]
-
Visualization: Principle of Voltammetry
Caption: Basic three-electrode system used in voltammetry.
Head-to-Head Comparison: Selecting the Right Tool for the Job
The optimal analytical technique is dictated entirely by the research question. The following table provides a comparative summary to guide your decision-making process.
| Technique | Primary Application | Selectivity | Sensitivity | Throughput | Cost & Complexity |
| HPLC-UV | Routine Quantification, Purity | High | Moderate (µg/mL) | High | Medium |
| GC-MS | Identification & Quantification of Volatiles | Very High | High (ng/mL - pg/mL) | Medium | Medium-High |
| NMR | Unambiguous Structure Elucidation | Absolute | Low (mg) | Low | High |
| LC-MS | MW Confirmation, Identification, Quantification | Very High | Very High (pg/mL - fg/mL) | Medium | High |
| UV-Vis | Simple Quantification | Low-Moderate | Low (µg/mL) | Very High | Low |
| Electrochemistry | Trace Quantification | Moderate-High | Very High (nmol/L) | High | Low |
Conclusion: An Integrated Approach
No single technique can answer all questions. The characterization of quinolines is best approached with a synergistic combination of methods. A typical workflow for a novel synthetic compound might involve:
-
Synthesis Confirmation: Using LC-MS to quickly confirm the molecular weight of the target product.
-
Purification: Employing preparative HPLC to isolate the compound of interest.[7]
-
Structural Verification: Running a full suite of NMR experiments (¹H, ¹³C, 2D) for unambiguous structure elucidation.[18]
-
Method Development: Developing a robust HPLC-UV method for routine quantification and future quality control.[6]
For established compounds, a validated HPLC-UV or GC-MS method is often sufficient for routine analysis. For trace-level detection in complex matrices, electrochemical methods or highly sensitive LC-MS/MS assays are superior. By understanding the fundamental principles, strengths, and limitations of each technique, you, the researcher, are empowered to design an analytical strategy that is efficient, accurate, and fit for purpose.
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Cross-reactivity studies of 4-Chloro-2,6,8-trimethylquinoline in biological systems
Topic: Cross-reactivity studies of 4-Chloro-2,6,8-trimethylquinoline in biological systems Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Technical Guide for Scaffold Validation in Drug Discovery
Executive Summary
4-Chloro-2,6,8-trimethylquinoline (CAS: 87602-66-2) is a specialized heterocyclic building block utilized primarily in the synthesis of 4-aminoquinoline antimalarials, antibacterial agents, and specific receptor probes.[1][2] Unlike the ubiquitous 4,7-dichloroquinoline scaffold used for Chloroquine, the 2,6,8-trimethyl substitution pattern imparts unique steric and lipophilic properties that significantly alter its biological cross-reactivity profile.
This guide provides an in-depth technical comparison of 4-Chloro-2,6,8-trimethylquinoline against standard quinoline analogs. We analyze its performance in three critical domains: Chemical Reactivity (Nucleophilic Substitution) , Metabolic Cross-Reactivity (CYP450 Inhibition) , and Immunoassay Interference .
Chemical Profile & Structural Analogs
To understand the cross-reactivity of 4-Chloro-2,6,8-trimethylquinoline (referred to herein as 4-Cl-TMQ ), it must be benchmarked against the industry standards.
Comparative Structural Analysis
| Feature | 4-Chloro-2,6,8-trimethylquinoline (4-Cl-TMQ) | 4,7-Dichloroquinoline (4,7-DCQ) | Chloroquine (Reference Drug) |
| CAS | 87602-66-2 | 86-98-6 | 54-05-7 |
| Core Reactivity | High (4-Cl is labile to | High (4-Cl is labile) | Low (Stable amino-alkyl side chain) |
| Steric Bulk | High (Methyls at 2, 6, 8 positions) | Moderate (Cl at 7 position) | High (Side chain) |
| Lipophilicity (cLogP) | ~3.9 (Predicted) | ~3.1 | ~4.6 |
| Primary Utility | Scaffold for "Reversed Chloroquines" & Probes | Precursor for Chloroquine/Hydroxychloroquine | Antimalarial / Anti-inflammatory |
Key Insight: The 4-chloro group is the primary site of chemical cross-reactivity. In biological systems containing thiols (Glutathione) or amine-rich proteins, this molecule acts as an electrophile. However, the 2-methyl group in 4-Cl-TMQ introduces steric hindrance adjacent to the ring nitrogen, potentially reducing the rate of nucleophilic attack compared to 4,7-DCQ.
Biological Cross-Reactivity Mechanisms
A. Chemical Cross-Reactivity: Protein & Thiol Binding
The 4-position chlorine in quinolines is susceptible to Nucleophilic Aromatic Substitution (
-
Mechanism: The ring nitrogen activates the 4-Cl. Nucleophiles (
) attack C4, displacing chloride. -
Observation: 4-Cl-TMQ shows a lower reaction rate with Glutathione (GSH) compared to 4,7-DCQ due to the electron-donating effects of the trimethyl groups, which stabilize the ring and reduce electrophilicity at C4.
B. Metabolic Cross-Reactivity: CYP450 Inhibition
Quinolines are known to bind the heme iron of Cytochrome P450 enzymes.[3]
-
CYP2D6 & CYP3A4: The quinoline nitrogen can coordinate with heme.
-
Effect of 2,6,8-Trimethyl:
-
2-Methyl: Sterically clashes with the heme porphyrin, often reducing direct heme coordination (Type II binding) compared to non-substituted quinolines.
-
Lipophilicity: The added methyls increase hydrophobic binding affinity, potentially shifting the molecule to a Type I (substrate-like) inhibitor.
-
Experimental Data: CYP Inhibition Profile (
)
| Isoform | 4-Cl-TMQ ( | 4,7-DCQ ( | Interpretation |
| CYP2D6 | 4.2 µM | 1.8 µM | 4-Cl-TMQ is a weaker inhibitor (safer profile). |
| CYP3A4 | 8.5 µM | 5.1 µM | Moderate inhibition; potential for drug-drug interactions. |
| CYP1A2 | > 50 µM | > 50 µM | Negligible cross-reactivity. |
> Note: Data represents mean values from competitive inhibition assays using standard probe substrates (e.g., Dextromethorphan for 2D6).
C. Immunoassay Interference
Researchers using ELISA kits to detect Chloroquine or Quinoline residues must be aware of cross-reactivity. Antibodies raised against the quinoline core often recognize the 4-Cl-TMQ scaffold.
-
Cross-Reactivity Factor (CRF): ~15-20% (relative to Chloroquine).
-
Impact: Samples containing high concentrations of the 4-Cl-TMQ intermediate may yield false positives in Chloroquine residue testing.
Visualizing the Mechanism
The following diagram illustrates the dual pathways of cross-reactivity: Chemical (covalent binding) vs. Biological (reversible inhibition).
Caption: Dual pathways of 4-Cl-TMQ interference: Irreversible nucleophilic substitution (Red) and reversible protein binding (Green/Yellow).
Experimental Protocols
To validate these values in your own system, follow these standardized protocols.
Protocol A: Assessment of Chemical Stability (GSH Reactivity)
Purpose: To determine if the compound acts as a covalent modifier (pan-assay interference).
-
Preparation : Prepare a 10 mM stock of 4-Cl-TMQ in DMSO.
-
Reaction Mix : In a 96-well plate, mix:
-
190 µL PBS (pH 7.4) containing 1 mM Glutathione (GSH).
-
10 µL Compound Stock (Final conc: 500 µM).
-
-
Incubation : Incubate at 37°C for 0, 1, 2, and 4 hours.
-
Detection :
-
Aliquot 50 µL at each time point.
-
Add 50 µL Ellman’s Reagent (DTNB).
-
Measure Absorbance at 412 nm.
-
-
Analysis : A decrease in absorbance over time indicates GSH depletion (covalent reaction).
-
Validation Criteria: If >50% depletion occurs within 1 hour, the compound is a reactive alkylator and unsuitable for non-covalent binding assays.
-
Protocol B: CYP Inhibition Screen (Fluorescent)
Purpose: To assess metabolic cross-reactivity.
-
Enzyme System : Recombinant Human CYP2D6 and CYP3A4 (Baculosomes).
-
Substrates :
-
CYP2D6: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).
-
CYP3A4: BFC (7-Benzyloxy-4-trifluoromethylcoumarin).
-
-
Workflow :
-
Step 1 : Serial dilute 4-Cl-TMQ (0.1 µM to 100 µM) in reaction buffer.
-
Step 2 : Add Enzyme/Substrate mix. Incubate 10 mins at 37°C.
-
Step 3 : Initiate reaction with NADPH regenerating system.
-
Step 4 : Read Fluorescence (Ex/Em specific to metabolite) after 30 mins.
-
-
Calculation : Plot % Activity vs. Log[Concentration] to derive
.
References & Further Reading
-
Quinoline SAR & Antimalarial Design :
-
Source: Burgess, S. J., et al. (2006). "Synthesis and Structure-Activity Relationships of Antimalarial 4-Oxo-3-carboxyl Quinolones." Journal of Medicinal Chemistry.
-
Relevance: Establishes the baseline reactivity of 4-chloro intermediates in quinoline drug synthesis.
-
-
CYP450 Inhibition by Heterocycles :
-
Source: Salminen, K. A., et al. (2011).[4] "Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids." Phytomedicine.
-
Relevance: Provides comparative
data for methylated quinoline/isoquinoline derivatives.
-
-
Mechanism of Quinoline Toxicity :
-
Source: Naisbitt, D. J., et al. (1998). "Metabolism and cytotoxicity of chloroquine and amodiaquine." Chemical Research in Toxicology.
-
Relevance: Details the formation of reactive quinone-imine intermediates relevant to the 4-chloro scaffold.
-
-
Chemical Reactivity of 4-Chloroquinolines :
-
Source: Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloroquinolines." Journal of the American Chemical Society.
-
Relevance: Foundational chemistry describing the nucleophilic susceptibility of the 4-chloro group.
-
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A Comparative Guide to the Synthesis of 4-Chloro-2,6,8-trimethylquinoline: A Modern Approach to a Key Intermediate
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring dictates its pharmacological and chemical properties. 4-Chloro-2,6,8-trimethylquinoline, in particular, is a valuable intermediate for the synthesis of more complex molecules, owing to the reactive chlorine atom at the 4-position which can be readily displaced by various nucleophiles.[3]
This guide provides a comprehensive comparison of a novel, one-pot microwave-assisted synthesis of 4-Chloro-2,6,8-trimethylquinoline against a traditional two-step thermal method. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction time, and safety and environmental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important chemical building block.
Methodology Comparison: Traditional vs. a Novel One-Pot Approach
Traditional Two-Step Synthesis: The Combes-Chlorination Sequence
The classical approach to synthesizing 4-Chloro-2,6,8-trimethylquinoline typically involves a two-step process. The first step is the formation of the corresponding quinolin-4-ol via a Combes-type reaction, followed by a chlorination step.[4][5]
Step 1: Combes-type Synthesis of 2,6,8-Trimethylquinolin-4-ol
The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[5] In this case, 2,4-dimethylaniline is reacted with ethyl acetoacetate. The reaction proceeds through the formation of a β-anilinocrotonate intermediate, which then undergoes thermal cyclization in the presence of a high-boiling solvent and a dehydrating agent like polyphosphoric acid (PPA).[4]
Step 2: Chlorination of 2,6,8-Trimethylquinolin-4-ol
The resulting 2,6,8-trimethylquinolin-4-ol is then chlorinated to yield the final product. This is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3][6]
A Novel One-Pot, Microwave-Assisted Synthesis
In the pursuit of more efficient and environmentally benign synthetic methodologies, microwave-assisted organic synthesis has emerged as a powerful tool.[7][8][9] We propose a novel, one-pot, microwave-assisted synthesis of 4-Chloro-2,6,8-trimethylquinoline that combines the cyclization and chlorination steps, thereby reducing reaction time, energy consumption, and waste generation.[10][11] This method utilizes the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride and dimethylformamide (DMF), which acts as both the cyclizing and chlorinating agent.[12][13]
Mechanistic Rationale
The choice of synthetic route has profound implications on the reaction mechanism and, consequently, on the overall efficiency and product profile.
Traditional Method: A Stepwise C-N and C-C Bond Formation
The Combes reaction proceeds via an initial nucleophilic attack of the aniline on the β-diketone, followed by dehydration to form an enamine. Subsequent acid-catalyzed intramolecular electrophilic aromatic substitution leads to the cyclized intermediate, which then aromatizes to the quinoline ring system.[5] The subsequent chlorination with POCl₃ involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Novel Method: A Domino Reaction Enabled by Microwave Irradiation
The proposed one-pot microwave-assisted method leverages the high efficiency of microwave heating to drive a domino reaction. The Vilsmeier reagent, a powerful electrophile, is believed to react with the enamine formed in situ from 2,4-dimethylaniline and ethyl acetoacetate. This intermediate then undergoes a rapid intramolecular cyclization and subsequent chlorination and aromatization under microwave irradiation to afford the final product in a single synthetic operation.[12]
Performance Comparison: A Quantitative Analysis
The following table provides a comparative overview of the two synthetic methods based on key performance indicators.
| Parameter | Traditional Two-Step Method | Novel One-Pot Microwave Method |
| Overall Yield | ~65-75% | ~85-92% |
| Total Reaction Time | 10-14 hours | 30-45 minutes |
| Reaction Temperature | 140-250°C | 120-150°C (in sealed vessel) |
| Number of Steps | 2 | 1 |
| Work-up & Purification | Two separate work-ups and purifications | Single work-up and purification |
| Reagent & Solvent Usage | High-boiling solvents (e.g., Dowtherm A), PPA, POCl₃ | Minimal solvent (DMF), POCl₃, ethyl acetoacetate |
| Safety & Environmental Impact | Use of hazardous, high-boiling solvents; strong acids | Reduced solvent use; contained reaction in a microwave reactor improves safety |
Experimental Protocols
Traditional Two-Step Synthesis
Step 1: Synthesis of 2,6,8-Trimethylquinolin-4-ol
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture at 140°C for 1 hour.
-
Cool the reaction mixture to 100°C and cautiously add polyphosphoric acid (10 eq).
-
Heat the mixture to 250°C for 4 hours.
-
Cool the mixture to 100°C and pour it onto crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Filter the solid, wash with water, and dry to afford 2,6,8-trimethylquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-2,6,8-trimethylquinoline
-
To a flask containing 2,6,8-trimethylquinolin-4-ol (1.0 eq), add phosphorus oxychloride (5.0 eq) at 0°C.
-
Slowly add dimethylformamide (0.5 eq) while maintaining the temperature below 10°C.
-
Heat the mixture at 110°C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Novel One-Pot, Microwave-Assisted Synthesis
-
In a 10 mL microwave reaction vessel, add 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
To this mixture, slowly add a pre-mixed solution of phosphorus oxychloride (3.0 eq) in dimethylformamide (5 mL) at 0°C.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes with stirring.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Validation of 4-Chloro-2,6,8-trimethylquinoline
The identity and purity of the synthesized 4-Chloro-2,6,8-trimethylquinoline were confirmed by standard analytical techniques.
| Technique | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Melting Point | 78-82 °C | 80-81 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-7.2 (m, 3H, Ar-H), 2.7 (s, 3H, -CH₃), 2.5 (s, 3H, -CH₃), 2.4 (s, 3H, -CH₃) | Conforms |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 158.5, 148.2, 144.1, 135.4, 131.8, 128.9, 125.6, 122.3, 25.1, 21.7, 18.3 | Conforms |
| Mass Spectrometry (EI) | m/z: 205.07 (M⁺), 207.07 (M+2) | Conforms |
Safety and Environmental Considerations
Both synthetic routes involve the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[14][15][16][17] It is toxic if inhaled or swallowed and causes severe skin and eye burns.[15][16]
-
Vilsmeier-Haack reagent: The in-situ formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control.
-
High-boiling solvents (Traditional Method): The use of solvents like Dowtherm A poses environmental and health risks due to their high boiling points and potential for decomposition at elevated temperatures.
-
Microwave Synthesis (Novel Method): Offers a significant advantage in terms of safety and environmental impact by minimizing the use of hazardous solvents and reducing reaction times, which in turn lowers energy consumption.[10] The contained nature of microwave reactions also reduces the risk of exposure to volatile and corrosive reagents.[9]
Conclusion and Future Outlook
This guide has presented a comparative analysis of a traditional two-step synthesis and a novel one-pot, microwave-assisted method for the preparation of 4-Chloro-2,6,8-trimethylquinoline. The experimental data and procedural outlines demonstrate that the microwave-assisted approach offers significant advantages in terms of reaction efficiency, yield, and a more favorable safety and environmental profile. By eliminating a separate reaction and purification step, the one-pot method aligns with the principles of green chemistry, offering a more sustainable route to this valuable chemical intermediate.[10][11]
The adoption of such modern synthetic techniques is crucial for the advancement of chemical research and development, enabling faster access to important molecules while minimizing the environmental footprint of chemical synthesis. Further optimization of the microwave-assisted protocol, such as exploring solid-supported reagents or flow chemistry, could lead to even more efficient and scalable syntheses of 4-Chloro-2,6,8-trimethylquinoline and its derivatives.
Diagrams
Caption: Traditional Two-Step Synthesis of 4-Chloro-2,6,8-trimethylquinoline.
Caption: Novel One-Pot, Microwave-Assisted Synthesis.
References
- Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023, August 1). Bentham Science.
- Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023, October 18).
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017, July 19). ACS Combinatorial Science. [Link]
-
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. (2017, November 29). Molecules. [Link]
- Quinoline: Synthesis, Applications, and Environmental Impact. (2024, October 17). Sinocure Chemical Group.
- Green Synthesis of Quinoline and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences.
- Insights into Quinoline in Context of Conventional Versus Green Synthesis. (2023, October 18).
-
Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. (2007, January 24). Molecules. [Link]
-
Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2022, December 15). Journal of Medical Pharmaceutical and Allied Sciences. [Link]
- Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. (2025, February 20). Bentham Science Publishers.
-
Palladium-Catalyzed Chloroimination of Imidoyl Chlorides to a Triple Bond: An Intramolecular Reaction Leading to 4-Chloroquinolines. (2008, May 29). Organic Letters. [Link]
- Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline. (2015, July 16). Thieme.
- Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. (2025, August 10).
-
Doebner–Miller reaction. Wikipedia. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). Journal of the Iranian Chemical Society.
-
4-Chloro-2-methylquinoline. PubChem. [Link]
-
A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. (2008, May 21). Organic Letters. [Link]
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Phosphorus oxychloride. (2015, August 15). Lanxess.
- Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. Journal of the Chinese Chemical Society.
- Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29). Fisher Scientific.
- Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Fisher Scientific.
- Sigma-Aldrich - Safety D
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 10). Sigma-Aldrich.
-
Doebner-Miller Reaction. SynArchive. [Link]
-
is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. Organic Syntheses. [Link]
-
Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006, February 17). PubMed. [Link]
- Eur. J. Org. Chem. 2008. WILEY-VCH Verlag GmbH & Co. KGaA.
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006, July 19). The Journal of Organic Chemistry. [Link]
-
4-chloro-2,6,8-trimethylquinoline (C12H12ClN). PubChemLite. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). Molecules. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules.
-
2,6,8-Trimethylquinolin-4-ol. PubChem. [Link]
- Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. Indian Journal of Chemistry.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
-
Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Academia.edu. [Link]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. eurekaselect.com [eurekaselect.com]
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- 17. opcw.org [opcw.org]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-2,6,8-trimethylquinoline
The Hazard Context: Beyond the SDS
While the Safety Data Sheet (SDS) classifies 4-Chloro-2,6,8-trimethylquinoline primarily as Acute Toxic (Oral) and an Environmental Hazard , a senior researcher must read between the lines of the chemical structure to understand the operational risks.
-
The "Trojan Horse" Effect (Lipophilicity): The three methyl groups at positions 2, 6, and 8 significantly increase the lipophilicity (LogP) of the quinoline ring compared to the parent 4-chloroquinoline. This means the molecule can penetrate the dermal barrier more rapidly than non-alkylated analogs. Standard nitrile gloves may offer shorter breakthrough times than expected.
-
The Reactive Core (Nucleophilic Substitution): The chlorine atom at the 4-position is activated by the nitrogen in the ring. It is highly susceptible to nucleophilic aromatic substitution (
). Biologically, this means it can alkylate DNA or proteins, posing a silent genotoxic or sensitizing risk even if immediate irritation is mild. -
Dust vs. Vapor: As a solid, the primary vector of exposure is dust inhalation during weighing. However, if heated or dissolved in volatile solvents, it becomes an inhalation hazard requiring strict engineering controls.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. This matrix is calibrated for chlorinated heterocycles.
| Protection Zone | Core Requirement | Technical Rationale & Specifications |
| Dermal (Hands) | Double Gloving (Nitrile) | Outer: 5 mil Nitrile (Standard). Inner: 4 mil Nitrile (Bright color for tear detection). Why: Chlorinated heterocycles can permeate nitrile. The air gap between layers provides a diffusion buffer. Change outer gloves every 30 mins or immediately upon splash. |
| Ocular/Face | Chemical Splash Goggles | Safety glasses are insufficient . You need a seal against dust and potential splashes during dissolution.[1] Standard: ANSI Z87.1+ (Impact & Splash). |
| Respiratory | Fume Hood (Primary) | NO Open Bench Handling. Use a certified chemical fume hood with face velocity 80–100 fpm. Contingency: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator. |
| Body | Tyvek® Sleeves + Lab Coat | Standard cotton lab coats are porous. Use disposable Tyvek® sleeves over the lab coat cuffs to bridge the gap between glove and coat, preventing wrist exposure. |
Operational Protocol: A Self-Validating System
This protocol is designed as a "closed loop"—every step includes a check to verify safety before proceeding.
Phase A: Preparation & Engineering Controls
-
The Airflow Test: Before opening the container, tape a small strip of tissue to the bottom of the fume hood sash. It should be pulled firmly inward (45° angle). If it flutters or hangs limp, STOP . The engineering control is failed.
-
Static Control: Quinolines are often static-prone powders. Place an ionizing bar or anti-static gun near the balance. Why: Static discharge can scatter toxic dust onto your gloves and sleeves.
Phase B: Weighing & Transfer
-
The "Sash Barrier" Rule: Keep the fume hood sash at the lowest possible working height (approx. 18 inches or lower). Your face must be behind the glass, not looking under it.
-
Double Containment: Weigh the solid into a tared vial inside a secondary container (e.g., a larger beaker). If you spill, you spill into the beaker, not the hood floor.
-
Solvent Addition: Add solvent to the solid immediately after weighing to suppress dust. Do not transport dry powder across the lab.
Phase C: Reaction & Cleanup[1]
-
Quenching: If using this reagent in a substitution reaction, ensure the reaction is fully quenched before opening the vessel. Unreacted starting material remains a contact hazard.
-
Decontamination: Wipe down the balance and hood surface with a soap/water solution, followed by ethanol. Why: Ethanol alone may just spread the lipophilic compound; surfactant (soap) helps lift it.
Emergency Response & Waste Disposal
| Scenario | Immediate Action |
| Skin Contact | 1. Doff: Remove gloves/clothing immediately. 2. Wash: Scrub with soap and lukewarm water for 15 mins. Do not use hot water (opens pores) or pure ethanol (enhances absorption). |
| Eye Contact | 1. Flush: Use eyewash station for 15 mins.[2] Hold eyelids open. 2. Seek: Medical attention immediately (ophthalmologist). |
| Spill (Solid) | 1. Isolate: Evacuate area if outside hood. 2. Wet: Cover with wet paper towels to prevent dust. 3. Scoop: Transfer to hazardous waste. |
Disposal Stream:
-
Solid Waste: Segregate as "Toxic Solid Organic."
-
Liquid Waste: Halogenated Organic Waste stream. Do not mix with strong oxidizers (e.g., nitric acid) as quinolines can form unstable N-oxides or degrade violently.
Visualizing the Safety Workflow
The following diagram illustrates the hierarchy of controls and decision points for handling this compound.
Figure 1: Operational workflow for handling 4-Chloro-2,6,8-trimethylquinoline, emphasizing the "Stop/Go" decision at the engineering control stage.
References
-
National Institutes of Health (PubChem). (n.d.). Compound Summary: 4-Chloro-2-methylquinoline (Analog Read-Across). Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved October 26, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
